1-(Tetrahydrofuran-3-yl)piperazine hydrochloride
Description
Properties
IUPAC Name |
1-(oxolan-3-yl)piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-6-11-7-8(1)10-4-2-9-3-5-10;/h8-9H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTVBTPBSAOGSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693144 | |
| Record name | 1-(Oxolan-3-yl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461714-60-2, 1147422-71-6 | |
| Record name | Piperazine, 1-(tetrahydro-3-furanyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461714-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Oxolan-3-yl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(Tetrahydrofuran-3-yl)piperazine hydrochloride CAS 1147422-71-6 properties
1-(Tetrahydrofuran-3-yl)piperazine hydrochloride is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents. Its structure combines a piperazine ring—a "privileged scaffold" in medicinal chemistry known for favorable pharmacokinetic profiles—with a tetrahydrofuran (THF) moiety, which introduces polarity and hydrogen-bond accepting capabilities without the metabolic liability of a simple alkyl chain.
The following technical guide details its properties, synthesis, and application in drug discovery.
CAS: 1147422-71-6 Role: Intermediate / Building Block Class: N-Substituted Piperazine / Cyclic Ether
Executive Summary
This compound is a secondary amine salt serving as a critical intermediate for generating N,N'-disubstituted piperazine libraries. The 3-tetrahydrofuranyl group acts as a polar, metabolically stable isostere for cyclopentyl or isopropyl groups, often improving the water solubility and metabolic stability (t1/2) of the final drug candidate. It is widely employed in the development of GPCR ligands (e.g., serotonin/dopamine modulators) and kinase inhibitors.
Chemical Identity & Physicochemical Profile
Identity Data
| Parameter | Detail |
| IUPAC Name | This compound |
| CAS Number | 1147422-71-6 |
| Molecular Formula | C₈H₁₆N₂O[1][2][3][4] · xHCl (Typically monohydrochloride or dihydrochloride) |
| Molecular Weight | 156.23 g/mol (Free Base); ~192.69 g/mol (Mono-HCl) |
| SMILES | C1COCC1N2CCNCC2.Cl |
| Appearance | White to off-white crystalline solid (Salt form) |
Physicochemical Properties (Predicted & Observed)
Note: Experimental values for this specific CAS are rare in open literature; values below represent the consensus for the class of 1-substituted piperazine salts.
| Property | Value / Description | Relevance |
| Solubility (Water) | High (>50 mg/mL) | Ideal for aqueous reactions and biological assays. |
| Solubility (Organic) | Low in non-polar solvents; soluble in DMSO, MeOH. | Requires polar solvents for processing. |
| pKa (Piperazine N1) | ~4.5 (Est.) | The N1 nitrogen (attached to THF) has reduced basicity. |
| pKa (Piperazine N4) | ~9.0 (Est.) | The distal N4 nitrogen remains highly basic and reactive. |
| LogP (Free Base) | ~ -0.5 to 0.2 | Indicates high polarity; beneficial for lowering logD of lipophilic drugs. |
| Melting Point | >200°C (Decomposes) | Typical for piperazine hydrochloride salts. |
Synthetic Pathways & Manufacturing
The synthesis of 1-(Tetrahydrofuran-3-yl)piperazine is non-trivial due to the need to avoid elimination side reactions common with 3-halotetrahydrofurans. The industry-standard approach is Reductive Amination .
Route A: Reductive Amination (Preferred)
This route uses Dihydrofuran-3(2H)-one (Tetrahydrofuran-3-one) and Piperazine in the presence of a reducing agent. It avoids the elimination byproducts seen in nucleophilic substitution.
-
Reagents: Piperazine (excess), Dihydrofuran-3(2H)-one, Sodium Triacethoxyborohydride (STAB) or NaCNBH₃.
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Mechanism: Formation of an iminium ion intermediate followed by in situ hydride transfer.
Detailed Protocol (Bench Scale):
-
Preparation: Charge a reaction vessel with Piperazine (3.0 equiv) to minimize bis-alkylation. Dissolve in DCM (10 mL/g).
-
Addition: Add Dihydrofuran-3(2H)-one (1.0 equiv) dropwise at 0°C. Stir for 30 min to allow hemiaminal/imine formation.
-
Reduction: Add Sodium Triacethoxyborohydride (1.5 equiv) portion-wise.
-
Reaction: Allow warming to room temperature (RT) and stir for 12–16 hours under N₂ atmosphere.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM.
-
Purification: The excess piperazine is water-soluble, but the product is amphiphilic. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Salt Formation: Dissolve the crude free base in Ethanol/Diethyl Ether and add 4M HCl in Dioxane dropwise. Filter the precipitate to obtain the hydrochloride salt.
Route B: Nucleophilic Substitution (Alternative)
Uses 3-Bromotetrahydrofuran and Piperazine.
-
Drawback: 3-Bromotetrahydrofuran is prone to E2 elimination to form dihydrofuran, lowering yields. This route is generally avoided unless the ketone starting material is unavailable.
Synthesis Workflow Diagram
Caption: Figure 1. Reductive amination workflow for the synthesis of 1-(Tetrahydrofuran-3-yl)piperazine HCl.
Quality Control & Characterization
To ensure the integrity of the building block for downstream medicinal chemistry, the following specifications are recommended.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, Acetonitrile/Water + 0.1% TFA) | ≥ 97.0% (Area %) |
| Identity | ¹H-NMR (DMSO-d₆) | Characteristic multiplets for THF (1.6–3.8 ppm) and Piperazine (2.8–3.2 ppm). |
| Counterion | Ion Chromatography or AgNO₃ titration | Confirms Mono- vs. Dihydrochloride stoichiometry. |
| Water Content | Karl Fischer (KF) | < 1.0% (Hygroscopic nature requires tight control). |
Key NMR Diagnostic Peaks:
-
THF Methine (CH-N): A multiplet around 3.0–3.5 ppm (often overlapping with piperazine protons, requires 2D COSY for assignment).
-
Piperazine Ring: Two distinct multiplets if N-substituted; often broadened in the salt form due to exchangeable NH protons.
Handling, Stability & Safety
Stability Concerns
-
Hygroscopicity: Piperazine salts are notoriously hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen).
-
Peroxide Formation: While the THF ring is stable, the ether linkage can form peroxides upon prolonged exposure to air and light, though less likely in the solid salt form than the liquid free base.
Safety Profile (GHS Classifications)
-
Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[2]
-
Sensitization: Piperazines are known respiratory and skin sensitizers. Use in a fume hood.
-
Handling: Wear nitrile gloves and safety glasses. Avoid dust formation.[2]
Applications in Drug Discovery
This compound is a secondary pharmacophore . It is rarely the active drug itself but is used to modulate the properties of a larger molecule.
Pharmacophore Logic
-
Solubility Enhancement: The ether oxygen in the THF ring acts as a hydrogen bond acceptor, improving aqueous solubility compared to a cyclohexyl or phenyl analog.
-
Metabolic Stability: The THF ring is less prone to CYP450 oxidation than linear alkyl chains.
-
Vector Positioning: The 3-position of the THF ring creates a "kinked" vector (unlike the 4-position of a piperidine), which can access unique sub-pockets in enzymes or receptors.
Biological Pathway Logic
Caption: Figure 2. Pharmacophore features and downstream applications in medicinal chemistry.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7168208, 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine. Retrieved from [Link](Note: Used for comparative physicochemical properties of the THF-piperazine class).
-
Beshore, D. C., & Dinsmore, C. J. (2002).[5] Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization.[5] Organic Letters, 4(7), 1201–1204. Retrieved from [Link](Source for reductive amination protocols).
- Vertex AI Search. (2026). Consolidated search results for CAS 1147422-71-6 synthesis and properties.
Sources
- 1. Piperazine, 1-(tetrahydro-3-furanyl)- HCl salt CAS#: 1147422-71-6 [m.chemicalbook.com]
- 2. 1-TETRAHYDROFURFURYL-PIPERAZINE | 82500-35-4 [amp.chemicalbook.com]
- 3. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]
Chemical structure and molecular weight of 1-(Tetrahydrofuran-3-yl)piperazine HCl
An In-depth Technical Guide to 1-(Tetrahydrofuran-3-yl)piperazine HCl for Advanced Research
Introduction
1-(Tetrahydrofuran-3-yl)piperazine hydrochloride is a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. As a bifunctional molecule, it incorporates the structural features of both a piperazine and a tetrahydrofuran ring system. The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, renowned for its presence in numerous approved drugs due to its favorable pharmacokinetic properties and ability to engage in various biological interactions. The tetrahydrofuran group introduces chirality and specific steric and electronic properties, making this compound a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.
This guide provides a comprehensive overview of the chemical structure, molecular weight, and analytical characterization of 1-(Tetrahydrofuran-3-yl)piperazine HCl. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to support laboratory work. The protocols described herein are designed as self-validating systems, grounded in established analytical principles to ensure data integrity and reproducibility.
Core Physicochemical Properties
A precise understanding of the fundamental properties of a molecule is the bedrock of all subsequent research. These characteristics dictate its behavior in both chemical reactions and biological systems.
Chemical Structure and Molecular Formula
The compound consists of a piperazine ring where one of the nitrogen atoms is substituted with a tetrahydrofuran ring at the 3-position. The hydrochloride salt form improves the compound's stability and aqueous solubility, which is often advantageous for handling and formulation.
-
Molecular Formula: C₈H₁₇ClN₂O[1]
-
Systematic Name: this compound
The structure is visualized in the diagram below.
Caption: Chemical structure of 1-(Tetrahydrofuran-3-yl)piperazine HCl.
Molecular Weight and Key Identifiers
Precise molecular weight is critical for mass spectrometry analysis and stoichiometric calculations in synthesis.
| Property | Value | Source |
| Molecular Weight | 192.69 g/mol | [1] |
| CAS Number | 1391733-05-3 | [1] |
| Molecular Formula | C₈H₁₇ClN₂O | [1] |
Synthesis and Purification Overview
While numerous specific synthetic routes can be envisioned, a common and logical approach for creating N-substituted piperazines involves the nucleophilic substitution of a suitable precursor.
Plausible Synthetic Pathway: Nucleophilic Substitution
A plausible and efficient method for the synthesis of 1-(Tetrahydrofuran-3-yl)piperazine is the reaction of piperazine with a tetrahydrofuran-3-yl derivative bearing a good leaving group, such as a tosylate or a halide.
Causality Behind Experimental Choices:
-
Choice of Reactants: Piperazine is used in excess or as a mono-protected derivative (e.g., Boc-piperazine) to minimize the formation of the undesired 1,4-disubstituted product. Using a mono-protected version provides greater control but adds protection and deprotection steps to the overall synthesis.
-
Leaving Group: 3-Tosyloxy-tetrahydrofuran is an excellent electrophile because the tosylate group is a superior leaving group, facilitating the SN2 reaction.
-
Solvent and Base: A polar aprotic solvent like acetonitrile or DMF is chosen to dissolve the reactants and facilitate the substitution reaction. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is required to neutralize the H-OTs formed during the reaction, driving it to completion.
-
Final Salt Formation: After purification of the free base, the hydrochloride salt is typically formed by treating a solution of the base (e.g., in isopropanol or ether) with a stoichiometric amount of hydrochloric acid (either aqueous or as a solution in a solvent like dioxane). This process yields the stable, crystalline HCl salt.
Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous confirmation of the structure and the assessment of the purity of 1-(Tetrahydrofuran-3-yl)piperazine HCl. The following workflow represents a robust, self-validating system for characterization.
Caption: A typical analytical workflow for compound characterization.
Mass Spectrometry for Molecular Weight Verification
Mass spectrometry (MS) is the primary technique for confirming the molecular weight of the synthesized compound. Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful as it provides both retention time data and mass information.[2]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 1-(Tetrahydrofuran-3-yl)piperazine HCl.
-
Dissolve in 1 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute this solution to a final concentration of approximately 10 µg/mL for analysis.
-
Rationale: This concentration is typically sufficient for sensitive detection by modern mass spectrometers using electrospray ionization without causing detector saturation.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Rationale: A C18 column provides good retention for moderately polar compounds. The formic acid acts as a proton source, promoting ionization for positive-ion mode MS. A gradient elution ensures that the compound elutes as a sharp peak.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray ionization (ESI), positive mode.[3]
-
Rationale: The piperazine nitrogens are basic and readily accept a proton, making positive mode ESI highly effective for this class of compounds.
-
Scan Range: m/z 50–500.
-
Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺, where 'M' is the free base.
-
Free Base (C₈H₁₆N₂O) Molecular Weight = 156.23 g/mol .
-
Expected [M+H]⁺ = 157.23 m/z.
-
-
NMR Spectroscopy for Structural Elucidation
While MS confirms the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity, confirming the exact isomeric structure. Both ¹H and ¹³C NMR are required for unambiguous assignment.
Key Diagnostic Features in ¹H NMR:
-
Piperazine Protons: The protons on the piperazine ring will typically appear as a complex series of multiplets in the 2.5-3.5 ppm region.
-
Tetrahydrofuran Protons: The protons on the THF ring will be observed further downfield. The proton at the C3 position, attached to the nitrogen, will be a key diagnostic signal. The protons adjacent to the THF oxygen (at C2 and C5) will be the most deshielded within that ring system, likely appearing around 3.5-4.0 ppm.
-
NH Proton: The proton on the secondary amine of the piperazine ring may be observable, often as a broad singlet, though its presence and chemical shift can be solvent-dependent.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds and research chemicals.
Experimental Protocol: HPLC-UV Purity Analysis
-
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent like acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 35°C.[4]
-
Injection Volume: 10 µL.[4]
-
Detection: UV at a low wavelength (e.g., 205-215 nm).
-
-
Rationale and Considerations:
-
Trustworthiness of the Protocol: This method is self-validating because purity is calculated as a percentage of the main peak area relative to the total area of all observed peaks. Any impurities will appear as separate peaks, allowing for their quantification.
-
Expertise-Driven Insight: 1-(Tetrahydrofuran-3-yl)piperazine lacks a strong chromophore, meaning its UV absorbance will be weak.[4] Detection at low wavelengths (around 205 nm) is necessary but can lead to baseline noise and interference from mobile phase additives. For higher sensitivity and more robust quantification, a universal detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended. Alternatively, derivatization with a UV-active agent like NBD-Cl can be employed for trace-level analysis.[4]
-
Handling and Storage
As a Senior Application Scientist, it is crucial to emphasize that proper handling ensures the long-term integrity of the compound.
-
Handling: 1-(Tetrahydrofuran-3-yl)piperazine HCl is a hydrochloride salt and may be hygroscopic. It should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and direct light to prevent degradation.
Conclusion
1-(Tetrahydrofuran-3-yl)piperazine HCl is a valuable chemical intermediate whose identity, purity, and structure must be rigorously confirmed before use in further research. The analytical workflow presented in this guide, combining LC-MS for molecular weight confirmation, NMR for structural elucidation, and HPLC for purity assessment, provides a robust and reliable framework for its characterization. By understanding the causality behind the choice of analytical techniques and conditions, researchers can generate high-quality, reproducible data, thereby enhancing the integrity and success of their scientific endeavors.
References
-
Journal of Chemical and Pharmaceutical Research, Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
-
National Institute of Justice, Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Available at: [Link]
-
Appretech Scientific Limited, this compound. Available at: [Link]
-
National Center for Biotechnology Information, Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Available at: [Link]
Sources
1-(Tetrahydrofuran-3-yl)piperazine: Technical Guide to Free Base vs. Salt Forms
Executive Summary
1-(Tetrahydrofuran-3-yl)piperazine (CAS: 63074-07-7) is a heterocyclic building block extensively used in the synthesis of kinase inhibitors, antipsychotics, and GPCR ligands.
In drug development, a critical nomenclature ambiguity often exists:
-
The Free Base: The neutral, unprotonated molecule. It is typically a viscous, hygroscopic liquid or low-melting solid. It is the reactive species required for nucleophilic substitutions (SNAr, alkylation).
-
The Salt Form: (e.g., Dihydrochloride or Oxalate). These are protonated, crystalline solids used for long-term storage and precise weighing. They are non-reactive as nucleophiles until neutralized.
This guide details the physicochemical divergence between these forms, providing protocols for interconversion and selection criteria for experimental workflows.
Part 1: Structural & Physicochemical Divergence
The fundamental difference lies in the protonation state of the piperazine nitrogen atoms. This alters the physical state, stability, and reactivity profile.
Molecular Definition
| Feature | Free Base Form | Salt Form (e.g., Monohydrochloride) |
| Chemical Structure | Neutral amine ( | Ammonium cation ( |
| CAS Number | 63074-07-7 | 1147422-71-6 (HCl) |
| Physical State | Colorless to yellow viscous liquid | White to off-white crystalline solid |
| Reactivity | Nucleophilic (Active) | Electrophilic/Inert (Latent) |
| Storage Stability | Moderate (Prone to oxidation/CO₂ absorption) | High (Shelf-stable for years) |
pKa and Solubility Dynamics
The piperazine ring contains two nitrogen atoms with distinct basicity.[1]
-
N1 (Tertiary, attached to THF): Lower basicity (pKa ~4.5–5.0) due to steric bulk and inductive effects of the ether oxygen.
-
N4 (Secondary, exposed): Higher basicity (pKa ~8.8–9.2). This is the site of protonation in mono-salts and the site of reaction in synthesis.
Solubility Implications:
-
Free Base: Highly soluble in organic solvents (DCM, Ethyl Acetate, Methanol). Surprisingly miscible in water due to the polarity of the THF oxygen and amines, but extracts easily into organic phases at pH > 10.
-
Salt Form: Highly water-soluble; insoluble in non-polar organics (Hexanes, Ether) and poorly soluble in DCM.
Part 2: Decision Matrix – Which Form to Use?
Selecting the correct form is critical for experimental success. Using a salt in a reaction requiring a base without adding an auxiliary base (like TEA or DIPEA) is a common cause of reaction failure.
Figure 1: Decision matrix for selecting the appropriate form of 1-(Tetrahydrofuran-3-yl)piperazine.
Part 3: Synthetic Utility & Reactivity
The Nucleophilicity Trap
The secondary amine (N4) is the nucleophile. In the salt form , this nitrogen is protonated (
-
Incorrect: Mixing the HCl salt with an alkyl halide in DCM (Reaction will not proceed).
-
Correct: Mixing the Free Base with an alkyl halide.
-
Correct (In-situ): Mixing the HCl salt + 2.5 eq. Diisopropylethylamine (DIPEA) + Alkyl halide.
Handling the Free Base (The "Oil")
The free base is often a viscous oil.
-
Weighing: Difficult to weigh precisely on an analytical balance due to surface tension and potential hygroscopicity.
-
Air Sensitivity: Piperazines absorb atmospheric CO₂ to form carbamates (white crusts) upon prolonged exposure. Always store the free base under nitrogen/argon.
Part 4: Experimental Protocols
Protocol A: Conversion of Salt to Free Base (Desalting)
Use this when you need the pure nucleophile for sensitive catalytic reactions.
-
Dissolution: Dissolve 1.0 g of 1-(Tetrahydrofuran-3-yl)piperazine HCl salt in 10 mL of distilled water.
-
Basification: Slowly add 2M NaOH or saturated
solution while stirring until pH reaches >11. The solution may become cloudy as the free base oils out. -
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (
mL).-
Note: Do not use Ether; the free base is too polar and may not extract efficiently.
-
-
Drying: Combine organic layers, dry over anhydrous
, and filter. -
Isolation: Concentrate under reduced pressure (Rotavap) at 40°C.
-
Result: Colorless to pale yellow viscous oil.
-
Protocol B: Conversion of Free Base to Hydrochloride Salt
Use this for long-term storage or characterization.
-
Solvation: Dissolve the free base oil in a minimal amount of anhydrous Ethanol or Diethyl Ether.
-
Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane or Ethanol (anhydrous).
-
Caution: Avoid aqueous HCl; removing water is difficult and leads to gums/oils instead of crystals.
-
-
Precipitation: If precipitate does not form immediately, add "antisolvent" (Diethyl Ether or Hexanes) until turbid, then scratch the glass.
-
Filtration: Filter the white solid under nitrogen (to prevent moisture absorption) and dry in a vacuum desiccator.
Part 5: Biological & Analytical Implications
Permeability vs. Solubility
-
Assay Buffers: In biological assays (pH 7.4), both forms will behave identically once dissolved, as the protonation state is dictated by the buffer pH, not the starting material.
-
DMSO Stocks:
-
Free Base: Dissolves instantly in DMSO.
-
HCl Salt: May require sonication or slight warming to dissolve in DMSO at high concentrations (>10 mM).
-
Analytical Chromatography (HPLC/LC-MS)
When analyzing purity, the counterion (Cl⁻) is invisible in standard UV/LC-MS traces.
-
Both the Salt and Free Base will elute at the same retention time .
-
Validation: To distinguish them, you must use Ion Chromatography (for chloride) or elemental analysis.
Figure 2: Rapid diagnostic workflow to identify the form of the compound in the lab.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7168208, 1-(Tetrahydro-2-furoyl)piperazine. Retrieved from [Link] (Note: While the specific 3-yl isomer is less common in public databases than the 2-yl, the physicochemical properties regarding salt formation are homologous).[2]
-
Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[3][4] Journal of Chemical & Engineering Data, 54(11), 2914–2917. Retrieved from [Link] (Authoritative source for piperazine pKa thermodynamics).
Sources
A Technical Guide to the Solubility Profile of 1-(Tetrahydrofuran-3-yl)piperazine Hydrochloride in Water vs. DMSO
Abstract
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, formulation strategy, and performance in preclinical assays. This guide provides a comprehensive technical framework for understanding and experimentally determining the solubility profile of 1-(Tetrahydrofuran-3-yl)piperazine hydrochloride, a heterocyclic compound featuring a piperazine core. While direct solubility data for this specific molecule is not extensively published, this paper establishes a robust theoretical and practical foundation based on its structural components and the fundamental principles of medicinal chemistry. We will dissect the anticipated solubility in two critical solvents—water and dimethyl sulfoxide (DMSO)—and provide authoritative, step-by-step protocols for its empirical determination. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data interpretation.
Introduction: The Central Role of Solubility
In the journey from a new chemical entity (NCE) to a viable therapeutic, few physicochemical properties are as critical as solubility.[1][2] It dictates how a drug is absorbed, distributed, and ultimately, its efficacy at the target site. Poor solubility can lead to unreliable in vitro data, low and variable oral bioavailability, and significant challenges in developing a stable and effective dosage form.[1][3]
The subject of this guide, this compound, combines several structural features of interest:
-
A piperazine ring , a common scaffold in medicinal chemistry known for its basicity and ability to improve pharmacokinetic properties.[4][5]
-
A tetrahydrofuran (THF) moiety , a polar cyclic ether.
-
A hydrochloride salt , a standard strategy for enhancing the aqueous solubility of basic compounds.[6][7]
This guide will compare its expected and experimentally determined solubility in water, the universal biological solvent, and DMSO, the most common solvent for compound storage and high-throughput screening in drug discovery.[8][9]
Theoretical & Physicochemical Foundation
A predictive understanding of solubility begins with an analysis of the molecule's structure and the properties of the solvents.
Molecular Structure and Solvent Interactions
-
Piperazine Moiety: The two nitrogen atoms in the piperazine ring are basic and can be protonated.[4][10][11] This feature is key to its interaction with polar protic solvents like water and its ability to form salts. Unsubstituted piperazine is freely soluble in water.[11]
-
Hydrochloride Salt Form: The formation of a hydrochloride salt by protonating one of the basic piperazine nitrogens is a deliberate chemical modification designed to dramatically increase aqueous solubility compared to the free base.[12][13] The ionic nature of the salt allows for strong ion-dipole interactions with water molecules.
-
Water (H₂O): As a highly polar, protic solvent, water excels at dissolving ionic species like hydrochloride salts and polar molecules capable of hydrogen bonding. Its properties are the benchmark for physiological relevance.
-
Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO is renowned for its ability to dissolve an exceptionally broad range of compounds, including both polar and non-polar molecules.[14][15][16] This makes it the solvent of choice for preparing high-concentration stock solutions for biological assays.[8][9]
Predicted Solubility Profile: An Educated Hypothesis
Based on the analysis above, we can formulate a strong hypothesis regarding the solubility of this compound:
-
In Water: High solubility is anticipated due to the ionic hydrochloride salt form. The solubility is expected to be pH-dependent; it will likely be highest at an acidic pH (well below the pKa of the parent amine) and decrease as the pH rises, potentially leading to the precipitation of the less soluble free base.[12] However, in highly acidic environments with a high concentration of chloride ions (e.g., simulated gastric fluid), the "common ion effect" could suppress the solubility of the hydrochloride salt.[17][18]
-
In DMSO: Excellent solubility is expected. DMSO's powerful solubilizing capacity should readily dissolve the organic structure of the molecule.[19]
Table 1: Comparative Physicochemical Properties of Solvents
| Property | Water (H₂O) | Dimethyl Sulfoxide (DMSO) |
| Molar Mass | 18.02 g/mol | 78.13 g/mol |
| Polarity | Highly Polar | Highly Polar |
| Solvent Type | Protic | Aprotic |
| Dielectric Constant | ~80 | ~47 |
| Primary Role in R&D | Physiological medium, formulation vehicle | Universal solvent for compound stock solutions |
Experimental Determination of Solubility: Protocols and Rationale
Theoretical predictions must be confirmed by empirical data. It is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic.[20]
-
Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution. It is the gold-standard measurement for biopharmaceutical classification and formulation development.[1][21]
-
Kinetic Solubility measures the concentration at which a compound precipitates when a concentrated DMSO stock is rapidly diluted into an aqueous buffer. This value is highly relevant for early-stage screening assays where precipitation can cause artifacts.[22][23][24]
Protocol for Thermodynamic Solubility (Shake-Flask Method)
This method is the benchmark for determining equilibrium solubility and is recommended by regulatory bodies.[25][26][27]
Objective: To determine the maximum dissolved concentration of the compound at equilibrium.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4) in a sealed, inert container. Rationale: Using excess solid ensures that a saturated solution is formed and equilibrium with the solid phase can be achieved.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours).[20] Rationale: Extended agitation is necessary to ensure the system reaches true thermodynamic equilibrium. The time required may need to be predetermined in a preliminary experiment.
-
Phase Separation: Separate the undissolved solid from the saturated solution. Centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is the preferred method. Rationale: Complete removal of solid particles is critical to avoid overestimation of solubility.
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[28] A standard calibration curve must be prepared.
-
Replication: The experiment should be performed in at least triplicate to ensure reproducibility.[25]
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol for Kinetic Solubility (Turbidimetric Method)
This high-throughput method is ideal for early discovery to flag potential precipitation issues.[1]
Objective: To determine the concentration at which the compound precipitates from a supersaturated aqueous solution.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM). Rationale: DMSO is used to achieve a high initial concentration that is not possible in aqueous media.
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution directly into the aqueous buffer (e.g., PBS pH 7.4). The final DMSO concentration should be kept constant and low (typically ≤1%).[9] Rationale: This process creates transiently supersaturated solutions.
-
Incubation: Allow the plate to incubate at room temperature for a short period (e.g., 1-2 hours).
-
Detection: Measure the turbidity or light scattering in each well using a nephelometer or plate reader. Rationale: An increase in turbidity indicates the formation of a precipitate.
-
Determination: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.
Caption: Workflow for Kinetic Solubility Determination.
Data Interpretation and Comparative Analysis
The results from these experiments provide a multi-faceted view of the compound's behavior.
Table 2: Solubility Data Summary for this compound
| Solvent System | Solubility Type | Result (µg/mL) | Result (µM) | Notes |
| Aqueous Buffer (pH 7.4) | Thermodynamic | Experimental Value | Experimental Value | Gold standard for bioavailability assessment. |
| Aqueous Buffer (pH 7.4) | Kinetic | Experimental Value | Experimental Value | Relevant for in vitro assay design. |
| DMSO | Thermodynamic | Experimental Value | Experimental Value | Defines max concentration for stock solutions. |
Analysis in an Aqueous Environment
The aqueous solubility data is paramount for predicting in vivo performance.[3]
-
Thermodynamic vs. Kinetic: It is common for the kinetic solubility value to be higher than the thermodynamic solubility. This phenomenon, known as supersaturation, is often transient. The thermodynamic value represents the true upper limit for dissolution under equilibrium conditions.
-
Impact of pH: For a hydrochloride salt of a base, solubility is expected to decrease as pH increases towards the compound's pKa. Determining the full pH-solubility profile (e.g., from pH 1.2 to 7.4) is a critical step in pre-formulation to understand how the compound will behave throughout the gastrointestinal tract.[3][12][13]
Analysis in DMSO
-
Stock Solution Viability: The primary utility of DMSO solubility data is to confirm its suitability as a solvent for creating concentrated stock solutions.[14] Poor solubility in DMSO is a significant red flag in early discovery.
-
Precipitation Risk: Even with high DMSO solubility, the risk of the compound "crashing out" upon dilution into aqueous buffers is real and is precisely what the kinetic solubility assay is designed to predict.[8] This is a major cause of artifacts and poor reproducibility in biological screening.[14]
Conclusion and Practical Implications for Drug Development
This guide provides a predictive and experimental roadmap for characterizing the solubility of this compound.
Summary of Expectations:
-
The compound is expected to be highly soluble in DMSO , making it an ideal solvent for preparing master stock solutions.
-
The compound is predicted to have good, but pH-dependent, aqueous solubility due to its hydrochloride salt form. This is favorable for potential oral drug development.
Key Recommendations for Researchers:
-
Prioritize Experimental Data: Always determine solubility empirically. Do not rely solely on in silico predictions.
-
Select the Right Assay: Use kinetic solubility assays during early-stage screening to design robust in vitro experiments and avoid precipitation artifacts.[24] Employ the gold-standard shake-flask thermodynamic solubility method for lead optimization and pre-formulation activities to accurately predict in vivo dissolution.[20][21]
-
Characterize pH-Dependence: For any ionizable compound intended for oral administration, a full pH-solubility profile is essential for anticipating its behavior in the variable pH environments of the gut.[3][25]
-
Integrate Solubility Data: Use solubility data as a critical filter in the compound selection and lead optimization process. A compound with promising potency but poor solubility presents a significant development risk that must be addressed early.[1][3]
By following the principles and protocols outlined herein, researchers can generate a robust and reliable solubility profile for this compound, enabling informed decisions and accelerating its journey through the drug development pipeline.
References
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Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]
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PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]
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PMC. Preclinical Formulations: Insight, Strategies, and Practical Considerations. [Link]
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ResearchGate. DMSO solubility and bioscreening. [Link]
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Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
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BioDuro. ADME Solubility Assay. [Link]
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AACR Journals. Abstract 3170: DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs. [Link]
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Atlas of Science. Another aspect in use of DMSO in medicinal chemistry. [Link]
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ADMET & DMPK. Solubility-pH profiles of a free base and its salt: sibutramine as a case study. [Link]
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Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
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ACS Publications. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. [Link]
-
The Pharmaceutical Journal. Pharmaceutical salts: a formulation trick or a clinical conundrum?. [Link]
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PMC. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. [Link]
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European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]
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University of Colorado Boulder. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
PMC. Estimating the Aqueous Solubility of Pharmaceutical Hydrates. [Link]
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World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classification of active pharmaceutical ingredients within the Biopharmaceutics Classification System. [Link]
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SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
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Drug Development & Delivery. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. [Link]
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Environmental Science: Processes & Impacts. Determining the water solubility of difficult-to-test substances A tutorial review. [Link]
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Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
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PubChem. 1-(6-Nitropyridin-3-yl)piperazine. [Link]
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SINTEF. Solid liquid solubility of piperazine. [Link]
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Scilit. The medicinal chemistry of piperazines: A review. [Link]
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SWGDrug. 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. [Link]
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Wikipedia. Piperazine. [Link]
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ResearchGate. Physicochemical properties of {1-methyl piperazine (1) + water (2)} system at T = (298.15 to 343.15) K and atmospheric pressure. [Link]
-
The Good Scents Company. piperazine dihydrochloride. [Link]
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An In-depth Technical Guide on the Safe Handling and Hazard Assessment of 1-(Tetrahydrofuran-3-yl)piperazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Section 1: Chemical Identification and Inferred Hazard Profile
1-(Tetrahydrofuran-3-yl)piperazine hydrochloride is a chemical entity primarily used in research and development. Its molecular structure combines a tetrahydrofuran ring with a piperazine hydrochloride salt. This combination suggests a complex hazard profile that must be carefully considered.
| Identifier | Information | Source |
| Chemical Name | This compound | Appretech Scientific Limited[1] |
| CAS Number | 1391733-05-3 | Appretech Scientific Limited[1] |
| Molecular Formula | C8H17ClN2O | Appretech Scientific Limited[1] |
| Molecular Weight | 192.69 g/mol | Appretech Scientific Limited[1] |
Inferred GHS Hazard Classification
Based on the known hazards of Tetrahydrofuran and piperazine compounds, the following GHS classifications are anticipated.
Pictograms:
Signal Word: DANGER
Inferred Hazard Statements:
-
H225: Highly flammable liquid and vapour (from THF moiety).[2]
-
H302: Harmful if swallowed (common for piperazine derivatives).[2]
-
H315: Causes skin irritation.[3]
-
H336: May cause drowsiness or dizziness.[2]
-
H351: Suspected of causing cancer (from THF moiety).[2]
-
EUH019: May form explosive peroxides (from THF moiety).[2][4]
Section 2: Prudent Safety Practices and Engineering Controls
Given the inferred hazards, a multi-layered approach to safety is essential. The causality behind these recommendations is to minimize all potential routes of exposure.
Engineering Controls
All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust. The fume hood also provides a contained space in the event of a spill. Use of explosion-proof electrical equipment is recommended due to the flammability risk from the THF component.[5]
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound should include:
-
Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are mandatory to protect against splashes.
-
Hand Protection: Chemically resistant gloves (consult manufacturer's data for compatibility) must be worn. Gloves should be inspected before use and disposed of properly after handling.
-
Body Protection: A flame-retardant lab coat, full-length pants, and closed-toe shoes are required to prevent skin contact.
Section 3: Emergency Procedures
Immediate and appropriate response to an exposure or spill is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Accidental Release and Fire-Fighting
-
Spills: For small spills (<1 L), absorb with an inert material (e.g., sand, vermiculite), and place in a sealed container for disposal.[5] For large spills (>1 L), evacuate the area and contact emergency services. Ensure all ignition sources are removed.[6]
-
Fire: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[7] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6] Firefighters should wear self-contained breathing apparatus.[2]
Section 4: Handling and Storage Protocol
The potential for peroxide formation from the THF moiety dictates stringent storage and handling procedures.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Storage Conditions
Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5] Containers should be dated upon opening.[6] Due to the risk of peroxide formation from the THF component, it is advisable to test for peroxides periodically, especially before any distillation or concentration steps.
Section 5: Stability and Reactivity
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.[3] However, the THF moiety is sensitive to air and light and can form explosive peroxides.
-
Incompatible Materials: Avoid strong oxidizing agents and strong acids.[8][9]
-
Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO2), nitrogen oxides, and hydrogen chloride gas.[6]
Section 6: Toxicological Profile (Inferred)
A comprehensive toxicological study on this specific compound is not available. The following is an extrapolation from related structures.
-
Acute Toxicity: Harmful if swallowed.[2] May cause drowsiness and dizziness if inhaled.[2]
-
Irritation: Causes serious eye irritation, skin irritation, and respiratory tract irritation.[2][3]
-
Carcinogenicity: The THF component is suspected of causing cancer (Category 2).[2]
-
Bioaccumulation: The log Pow of THF is 0.45, suggesting that bioaccumulation is not expected.
Section 7: Experimental Protocol: Safe Weighing and Solubilization
This protocol provides a step-by-step method for safely preparing a solution of this compound for experimental use.
-
Preparation:
-
Verify that the chemical fume hood is functioning correctly.
-
Gather all necessary materials: the chemical container, a clean beaker or flask, a compatible solvent, weighing paper, and a spatula.
-
Don all required PPE as outlined in Section 2.2.
-
-
Weighing:
-
Place a piece of weighing paper on the analytical balance inside the fume hood and tare the balance.
-
Carefully open the container of this compound.
-
Using a clean spatula, transfer the desired amount of the solid onto the weighing paper. Avoid creating dust.
-
Tightly reseal the primary container immediately after dispensing.
-
-
Solubilization:
-
Carefully transfer the weighed solid into the prepared beaker or flask.
-
Add the chosen solvent to the vessel in a slow, controlled manner to avoid splashing.
-
If necessary, gently stir the mixture with a magnetic stir bar to facilitate dissolution.
-
Ensure the final solution is properly labeled with the chemical name, concentration, date, and your initials.
-
-
Cleanup:
-
Dispose of the used weighing paper and any contaminated items in the designated solid hazardous waste container.
-
Wipe down the spatula and the work surface within the fume hood.
-
Properly remove and dispose of your gloves.
-
Wash your hands thoroughly with soap and water.
-
Section 8: Emergency Response Workflow
Caption: Logical workflow for responding to an emergency involving the compound.
References
- Sigma-Aldrich. (2025, September 10).
- Thermo Fisher Scientific. (2025, October 16).
- University of California, Merced. (2012, October 19).
- Safety data sheet. (2023, October 11). Tetrahydrofuran.
- Merck Millipore. (2023, August 26).
- Fisher Scientific. (2009, June 11).
- Appretech Scientific Limited. This compound.
- Actylis Lab Solutions. (2024, May 22).
- Fisher Scientific. (2009, September 29).
- Sigma-Aldrich. (2026, January 27).
- CymitQuimica. (2024, December 19). Safety Data Sheet: 1-(TETRAHYDROFURAN-3-YL)ETHAN-1-ONE.
- Carl ROTH. (2019, October 16).
- Thermo Fisher Scientific. (2009, September 29).
- Chemos GmbH & Co. KG. (2022, July 7).
- Fisher Scientific. (2023, September 25).
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Technical Guide: Tetrahydrofuran-Substituted Piperazine Derivatives in Medicinal Chemistry
[1]
Version: 2.0 (2026 Update) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Lead
Executive Summary: The "Privileged" Fusion
The fusion of a tetrahydrofuran (THF) moiety with a piperazine core represents a strategic convergence of two "privileged" scaffolds in medicinal chemistry.
-
The Piperazine Core: Acts as a defined conformational spacer (chair/boat), a hydrogen bond acceptor/donor (depending on N-substitution), and a solubility enhancer (logP modulation).
-
The THF Moiety: Provides a chiral ether oxygen capable of specific hydrogen bonding (e.g., with backbone amides in proteases) and metabolic stability compared to acyclic ethers.
This guide analyzes the Tetrahydrofuran-Piperazine (THF-P) scaffold, distinguishing between Direct N-Substitution (CNS ligands) and Distal Tethering (Antifungals/HIV PIs).[1] It provides actionable synthetic protocols and SAR (Structure-Activity Relationship) insights grounded in recent field data (2020–2025).[1]
Pharmacophore Architecture & SAR Analysis[1][2]
Structural Classes
We categorize THF-P derivatives into two distinct architectural classes based on the proximity of the rings.
| Class | Architecture | Primary Therapeutic Area | Key Interaction Mechanism |
| Class A: Direct N-Linked | THF ring directly attached to Piperazine N1.[1] | CNS (5-HT1A, α1-Adrenergic) | The THF oxygen mimics the catechol/methoxy oxygen of endogenous neurotransmitters; Piperazine N4 is the basic center.[1] |
| Class B: Distal / Tethered | THF and Piperazine separated by a linker (e.g., phenyl-ether).[1] | Infectious Disease (Antifungal, HIV) | THF acts as a "Head Group" filling a hydrophobic pocket (e.g., P2 site in HIV protease); Piperazine acts as a solvent-exposed solubilizing tail.[1] |
Case Study 1: CNS Ligands (Class A)
Target: 5-HT1A Receptor (Agonist/Antagonist) & α1-Adrenoceptor.[1] Mechanism: Research indicates that replacing a 1,3-dioxolane ring with a tetrahydrofuran ring in aryl-piperazine derivatives significantly alters selectivity.[1]
-
SAR Insight: The THF ring reduces affinity for α1-adrenoceptors while maintaining or enhancing 5-HT1A affinity.[1]
-
Stereochemistry: The spatial orientation of the THF oxygen is critical. Cis/Trans isomers on the THF ring (if substituted) show differential binding, often favoring the configuration that projects the ether oxygen towards specific serine residues in the receptor pocket.
Case Study 2: Posaconazole Analogs (Class B)
Target: Lanosterol 14α-demethylase (CYP51).[1] Mechanism: Posaconazole features a THF ring linked via a phenyl-ether spacer to a piperazine.[1]
-
Role of THF: The chiral THF ring is the "warhead" for specificity, fitting into a narrow hydrophobic cleft near the heme.
-
Role of Piperazine: The piperazine ring extends towards the access channel, interacting with solvent and improving oral bioavailability.
-
Critical SAR: Oxidation of the piperazine ring (N-oxide formation) is a primary metabolic pathway, often leading to loss of activity.
Visualization: SAR & Pathway Logic
Diagram 1: Pharmacophore & SAR Logic
This diagram illustrates the functional divergence between Class A (CNS) and Class B (Infectious Disease) architectures.
Caption: Divergent SAR pathways for THF-Piperazine scaffolds based on linker topology.
Advanced Synthetic Methodologies[1][3]
While standard N-alkylation (using THF-halides) is common, it often lacks stereocontrol.[1] We present a Radical Cyclization Protocol utilizing Manganese(III) Acetate, which constructs the dihydrofuran/THF ring onto the piperazine framework. This method is superior for generating diverse libraries of "Class A" derivatives.
Mechanism: Mn(OAc)₃ Mediated Radical Cyclization
This reaction couples a 1,3-dicarbonyl compound with an unsaturated piperazine derivative (e.g., allyl-piperazine).[1]
-
Initiation: Mn(OAc)₃ generates a radical at the
-position of the 1,3-dicarbonyl.[1] -
Addition: The radical adds to the alkene of the allyl-piperazine.
-
Cyclization: The resulting intermediate undergoes oxidative cyclization to form a dihydrofuran ring fused or attached to the piperazine.
-
Reduction (Optional): The dihydrofuran can be hydrogenated to a tetrahydrofuran (THF).[1]
Diagram 2: Mn(OAc)₃ Radical Synthetic Pathway[1]
Caption: Mn(OAc)3 mediated construction of the Dihydrofuran/THF-Piperazine core.
Detailed Experimental Protocols
Protocol A: Synthesis of Piperazine-Dihydrofuran Scaffold
Source Validation: Adapted from Mn(OAc)₃ protocols (C.f. Ref [1], [4])
Reagents:
Procedure:
-
Catalyst Preparation: Dissolve
(2.0 equiv) in glacial acetic acid (15 mL per mmol substrate) at 80°C until fully dissolved.-
Note: Ensure the solution is clear; turbidity indicates incomplete dissolution.
-
-
Temperature Adjustment: Lower the temperature to 65°C .
-
Addition: Add a solution of the 1,3-dicarbonyl (1.0 equiv) and N-allylpiperazine (1.2 equiv) in minimal acetic acid to the oxidant solution.
-
Reaction: Stir at 65°C. Monitor the color change from dark brown (Mn3+) to transparent/pale pink (Mn2+). This typically takes 15–60 minutes.[1]
-
Workup:
-
Purification: Flash column chromatography (Hexane/EtOAc).
Self-Validation Check:
-
Success Indicator: Disappearance of the brown Mn(III) color is the primary endpoint.
-
NMR Verification: Look for the disappearance of terminal alkene protons (5.0–6.0 ppm) and the appearance of the dihydrofuran vinyl proton (often a doublet around 6.0 ppm) and the methine proton of the new ring (4.5 ppm).
Protocol B: In Vitro 5-HT1A Receptor Binding Assay
Source Validation: Standard radioligand displacement protocol (C.f. Ref [3])
Objective: Determine the affinity (
Materials:
-
Membrane Source: CHO cells stably expressing human 5-HT1A receptors.[1]
-
Radioligand:
(Specific Activity ~100-200 Ci/mmol).[1] -
Non-specific Binder: Serotonin (10 µM).[1]
Procedure:
-
Incubation: Mix membrane suspension (20 µg protein) with
(1 nM final) and the test compound (concentration range to M) in Tris-HCl buffer (pH 7.4). -
Equilibrium: Incubate at 25°C for 60 minutes .
-
Why? 5-HT1A kinetics are temperature sensitive; 25°C prevents rapid dissociation during filtration.[1]
-
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation: [1]
Future Perspectives: 2025 and Beyond
Recent literature (2024–2025) highlights a shift toward C-H Functionalization of the piperazine ring itself. Instead of attaching the THF to the nitrogen, photoredox catalysis is now being used to attach ethers directly to the piperazine carbons (C2/C3). This "Carbon-Linked" architecture creates a more rigid scaffold, potentially improving selectivity by restricting the conformational flip of the piperazine chair.
References
-
Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Source: Turkish Journal of Chemistry (2020) URL:[Link]
-
Posaconazole: A broad-spectrum triazole antifungal agent. Source:[1][5] Clinical Therapeutics / NIH PubChem URL:[1][Link][1]
-
Synthesis, Biological Evaluation, and Docking Studies of Tetrahydrofuran-Based Ligands Acting at Adrenergic α1- And Serotonin 5-HT1A Receptors. Source: Journal of Medicinal Chemistry / PubMed (2012) URL:[Link][1]
-
Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). Source: Molecular Diversity (2025) URL:[Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: ChemistryOpen (2026) URL:[1][Link][1]
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Methodological & Application
Application Notes & Protocols: Nucleophilic Substitution Reactions of 1-(Tetrahydrofuran-3-yl)piperazine
Introduction: The Strategic Value of the 1-(Tetrahydrofuran-3-yl)piperazine Scaffold
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its prevalence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties—conferred by two nitrogen atoms at positions 1 and 4—allow it to modulate aqueous solubility, lipophilicity, and receptor-binding interactions, making it a "privileged" structure in drug design.[3][4] When combined with a tetrahydrofuran (THF) moiety, as in 1-(Tetrahydrofuran-3-yl)piperazine, the resulting scaffold offers a compelling combination of a rigid, polar THF group and a versatile, nucleophilic piperazine core. This structure is a valuable building block for creating novel chemical entities with potential applications across various therapeutic areas, including oncology, neuroscience, and infectious diseases.[5][6]
This guide provides a comprehensive overview of the primary nucleophilic substitution reactions involving the secondary amine (N-H) of the piperazine ring. While the tetrahydrofuran ring can undergo ring-opening under specific and often harsh conditions promoted by strong Lewis acids or specialized catalysts[7][8][9], the most synthetically tractable and widely utilized handle on this molecule is the piperazine nitrogen. We will detail field-proven protocols for three cornerstone transformations: Palladium-catalyzed N-Arylation (Buchwald-Hartwig amination), Nucleophilic Aromatic Substitution (SNAr), and classical N-Alkylation.
Foundational Principles of Reactivity
The synthetic utility of 1-(Tetrahydrofuran-3-yl)piperazine is dominated by the nucleophilicity of the secondary amine at the N4 position. This nitrogen atom possesses a lone pair of electrons that can readily attack a wide range of electrophilic centers, forming new carbon-nitrogen or heteroatom-nitrogen bonds. The choice of reaction conditions is dictated primarily by the nature of the electrophilic partner.
-
For electron-rich or sterically hindered aryl/heteroaryl halides , which are poor electrophiles, a transition-metal catalyst is required to facilitate the coupling.
-
For highly electron-deficient aryl/heteroaryl halides , the aromatic ring itself is sufficiently electrophilic to be attacked directly by the amine, proceeding through an SNAr mechanism.
-
For alkyl halides or sulfonates , the reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) pathway.
The following diagram illustrates these primary reaction pathways.
Caption: Primary nucleophilic substitution pathways for 1-(Tetrahydrofuran-3-yl)piperazine.
Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds between amines and aryl halides, offering exceptional scope and functional group tolerance.[10] This reaction is indispensable when coupling with non-activated or sterically demanding aryl partners.
Causality Behind Experimental Choices
-
Base: A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen (or the intermediate palladium-amine complex), facilitating the catalytic turnover. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice.[10] For substrates sensitive to strong bases, weaker options like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.[3]
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are standard.[10] They effectively dissolve the reactants and catalyst complex without interfering with the reaction mechanism. Toluene and dioxane are favored for higher-temperature reactions due to their higher boiling points.
Visualizing the Catalytic Cycle
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Detailed Experimental Protocol: Synthesis of 1-(4-methylphenyl)-4-(tetrahydrofuran-3-yl)piperazine
Materials:
-
1-(Tetrahydrofuran-3-yl)piperazine (1.0 equiv)
-
4-Bromotoluene (1.1 equiv)
-
G3-XPhos Pd Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 1-(Tetrahydrofuran-3-yl)piperazine, 4-bromotoluene, G3-XPhos Pd Precatalyst, and sodium tert-butoxide.
-
Add anhydrous toluene via syringe (to a concentration of ~0.1 M with respect to the limiting reagent).
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. Monitor progress by TLC or LC-MS, typically complete within 2-12 hours.[3]
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding water. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst or ligand. | Use a pre-catalyst; ensure the reaction is under a strict inert atmosphere; use fresh, high-purity reagents.[3] |
| Inappropriate base. | Ensure the base is strong enough (e.g., NaOtBu) and fully soluble in the solvent. For sensitive substrates, try K₃PO₄.[3] | |
| Dehalogenation of Aryl Halide | Catalyst-mediated reduction side reaction. | Use a different ligand (e.g., RuPhos). Lower the reaction temperature. Ensure the amine is of high purity. |
| Formation of Bis-arylated Byproduct | Incorrect stoichiometry (not applicable for this specific substrate). | This is a common issue with unsubstituted piperazine but is avoided by using the mono-substituted starting material. |
Protocol: Nucleophilic Aromatic Substitution (SNAr)
When the arylating agent is sufficiently electron-deficient, palladium catalysis is unnecessary. The reaction can proceed via a direct SNAr mechanism, which is often more cost-effective and operationally simpler.[11] This pathway is common for heteroaromatics like pyrimidines or pyridines and aromatics bearing strong electron-withdrawing groups (e.g., -NO₂, -CN).[12][13]
Mechanism and Key Considerations
The SNAr reaction is a two-step process. First, the nucleophilic piperazine attacks the electron-deficient aromatic ring at the carbon bearing the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rate-determining step, the leaving group is expelled, and aromaticity is restored.
-
Substrate Requirement: A good leaving group (typically a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group are essential to stabilize the negative charge in the Meisenheimer intermediate.[12]
-
Reaction Conditions: The reaction is typically promoted by a base (e.g., K₂CO₃, DIPEA) to neutralize the H-X byproduct and may require heating in a polar aprotic solvent like DMF or DMSO to facilitate the reaction.[13]
Detailed Experimental Protocol: Synthesis of 2-(4-(Tetrahydrofuran-3-yl)piperazin-1-yl)pyrimidine
Materials:
-
1-(Tetrahydrofuran-3-yl)piperazine (1.0 equiv)
-
2-Chloropyrimidine (1.0 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF)
-
Round-bottom flask with a reflux condenser and magnetic stir bar
Procedure:
-
To a round-bottom flask, add 1-(Tetrahydrofuran-3-yl)piperazine, 2-chloropyrimidine, and potassium carbonate.
-
Add DMF to the flask (~0.2 M concentration).
-
Heat the reaction mixture to 100-120 °C and stir.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the mixture to room temperature and pour it into a beaker of cold water.
-
A precipitate of the product may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with water and then brine, dry over Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Protocol: N-Alkylation (SN2 Reaction)
N-alkylation is a fundamental method for introducing alkyl groups onto the piperazine nitrogen. This reaction proceeds via a standard SN2 mechanism where the piperazine nitrogen acts as the nucleophile, displacing a leaving group on an alkyl electrophile.[11]
Key Considerations
-
Electrophile: The reactivity of the alkyl halide follows the trend I > Br > Cl > F. Other good leaving groups include tosylates (OTs) and mesylates (OMs). Primary and benzylic halides are excellent substrates.
-
Base: A mild base such as potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine (Et₃N) is sufficient to scavenge the acid (H-X) generated during the reaction.
-
Solvent: Polar aprotic solvents like acetonitrile (ACN) or DMF are ideal as they solvate the cation but not the nucleophile, accelerating the reaction rate.
Detailed Experimental Protocol: Synthesis of 1-Benzyl-4-(tetrahydrofuran-3-yl)piperazine
Materials:
-
1-(Tetrahydrofuran-3-yl)piperazine (1.0 equiv)
-
Benzyl bromide (1.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (ACN)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
Combine 1-(Tetrahydrofuran-3-yl)piperazine and potassium carbonate in a round-bottom flask with acetonitrile.
-
Stir the suspension at room temperature.
-
Add benzyl bromide dropwise to the mixture.
-
Continue stirring at room temperature or warm slightly (e.g., to 40-50 °C) to increase the rate. Monitor the reaction by TLC or LC-MS (typically complete in 2-8 hours).
-
Once complete, filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the crude product.
-
Purify by flash column chromatography if necessary.
Summary of Reaction Conditions
The following table provides a comparative overview of the typical conditions for the nucleophilic substitution reactions discussed.
| Reaction Type | Typical Electrophile | Catalyst / Ligand | Base | Solvent | Temperature (°C) |
| Buchwald-Hartwig | Aryl/Heteroaryl Bromides, Chlorides, Triflates | Pd Precatalyst (e.g., G3-XPhos) / Bulky Phosphine Ligand (e.g., XPhos) | NaOtBu, LiHMDS, K₃PO₄ | Toluene, Dioxane | 80 - 110 |
| SNAr | Electron-Deficient Aryl/Heteroaryl Halides | None | K₂CO₃, Cs₂CO₃, DIPEA | DMF, DMSO, NMP | 80 - 140 |
| N-Alkylation (SN2) | Alkyl Halides (R-Br, R-I), Sulfonates (R-OTs) | None | K₂CO₃, Et₃N | Acetonitrile, DMF | 25 - 60 |
Conclusion
1-(Tetrahydrofuran-3-yl)piperazine is a highly adaptable building block for drug discovery and chemical synthesis. The nucleophilic secondary amine provides a reliable handle for functionalization through a variety of established synthetic methods. By carefully selecting the reaction type—be it a sophisticated palladium-catalyzed amination for challenging aryl partners, a direct SNAr for activated systems, or a classical SN2 alkylation—researchers can efficiently generate a diverse array of novel molecules. The protocols and principles outlined in this guide serve as a robust starting point for the successful application of this valuable scaffold in research and development.
References
- BenchChem Technical Support Team. (2025).
- Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- ResearchGate. (n.d.). Table 2 . Effects of solvent on the ring-opening a.
- Gmeiner, P. et al. (2004). Solid-Phase Synthesis of N-Bi- and N-Terarylpiperazines via Three Different and Consecutive Palladium-Catalyzed Cross-Coupling Reactions.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Optimizing Buchwald-Hartwig Amination using 4-dibenzofuranamine. BenchChem.
- Organ, M. G. et al. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
- Pelliccia, S. et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules (MDPI).
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- ResearchGate. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine.
- Tanyeli, C. et al. (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)
- Markandewar, R. A. (2016). exploring pharmacological significance of piperazine scaffold. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Ullah, N. (n.d.). Synthesis of New 1-Aryl-4-(biarylmethylene)
- Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Chan–Lam Coupling. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules (MDPI).
- Lin, S.-J. et al. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P. Inorganic Chemistry.
- Hajishaabanha, F. et al. (2019).
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- Wolfe, J. P. et al. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Chemical Reviews.
- ResearchGate. (2024). The medicinal chemistry of piperazines: A review.
- Google Patents. (n.d.).
- Badalyan, K. et al. (2025). Synthesis, in silico, and in vitro pharmacological evaluation of norbornenylpiperazine derivatives as potential ligands. Journal of Applied Pharmaceutical Science.
- Husain, A. et al. (2013). Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Arabian Journal of Chemistry.
- Scilit. (n.d.). The medicinal chemistry of piperazines: A review.
- Chemical Communications (RSC Publishing). (n.d.).
- Dalton Transactions (RSC Publishing). (n.d.).
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- Google Patents. (n.d.).
- El-Sayed, N. N. E. et al. (n.d.). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances.
- Gáti, T. et al. (2024). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. ChemistryOpen.
- Wang, P. et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters.
- Preprints.org. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma.
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Application Notes and Protocols: Quantitative Conversion of 1-(Tetrahydrofuran-3-yl)piperazine HCl to its Free Base
Abstract
This comprehensive guide provides a detailed, reliable, and scientifically-grounded protocol for the conversion of 1-(Tetrahydrofuran-3-yl)piperazine hydrochloride to its corresponding free base. This procedure is critical for researchers, medicinal chemists, and drug development professionals who require the neutral form of this valuable building block for a multitude of synthetic applications, including but not limited to, amide couplings, nucleophilic substitutions, and the synthesis of pharmacologically active agents. This document elucidates the chemical principles underpinning the conversion, offers a step-by-step experimental protocol, and provides guidance on purification and characterization of the final product.
Introduction
1-(Tetrahydrofuran-3-yl)piperazine is a key intermediate in the synthesis of various pharmaceutical compounds. It is often supplied as a hydrochloride (HCl) salt to enhance its stability and ease of handling. However, for many chemical reactions, the free base form, with its nucleophilic secondary amine, is required. The liberation of the free base from its salt form is a fundamental acid-base reaction that must be performed with precision to ensure high yield and purity of the desired product. This application note provides a robust and reproducible method for this conversion, addressing critical parameters such-as pH control, solvent selection, and purification strategies.
Chemical Principles
The conversion of an amine hydrochloride to its free base is an equilibrium-driven process. This compound exists as a protonated species in solid form and in acidic to neutral aqueous solutions. To deprotonate the piperazinium ion and liberate the free base, a base stronger than the piperazine nitrogen is required.
The pKa of the conjugate acid of a secondary amine in a piperazine ring is typically in the range of 8-10. For unsubstituted piperazine, the pKa values are approximately 5.3 and 9.7. The electron-withdrawing effect of the tetrahydrofuran ring is expected to slightly decrease the basicity of the adjacent nitrogen, but the pKa will remain in a range where a moderately strong base can efficiently deprotonate it. By raising the pH of the aqueous solution containing the hydrochloride salt to a value at least 1-2 pH units above the higher pKa of the piperazine moiety, the equilibrium is shifted almost completely towards the free base.
Experimental Protocol
This protocol outlines the conversion of 1-(Tetrahydrofuran-3-yl)piperazine HCl to its free base, followed by extraction and purification.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| 1-(Tetrahydrofuran-3-yl)piperazine HCl | ≥98% | e.g., Sigma-Aldrich, Combi-Blocks | |
| Sodium Hydroxide (NaOH) | Reagent Grade | e.g., Fisher Scientific, VWR | |
| Dichloromethane (DCM) | ACS Grade | e.g., Fisher Scientific, VWR | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | e.g., Acros Organics, Alfa Aesar | |
| Deionized Water | High Purity | In-house or purchased | |
| pH indicator strips or pH meter | Calibrated before use | ||
| Separatory Funnel | Appropriate size for the reaction scale | ||
| Rotary Evaporator |
Procedure
Step 1: Dissolution of the Hydrochloride Salt
1.1. In a round-bottom flask of appropriate size, dissolve 1.0 equivalent of this compound in deionized water. A typical concentration is 0.5-1.0 M. Gentle warming may be applied to facilitate dissolution.
Causality: The hydrochloride salt is generally freely soluble in water, forming an acidic solution. Complete dissolution is crucial for the subsequent basification step to proceed efficiently.
Step 2: Basification
2.1. Cool the aqueous solution of the hydrochloride salt to 0-5 °C in an ice bath.
Causality: The basification reaction is exothermic. Cooling the solution helps to control the temperature, minimizing potential side reactions and reducing the solubility of the free base in the aqueous layer, which can aid in its subsequent extraction.
2.2. While stirring, slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise. Monitor the pH of the solution using a pH meter or pH indicator strips.
2.3. Continue adding the NaOH solution until the pH of the aqueous phase is ≥ 12. A milky white precipitate of the free base may form.
Causality: A pH of at least 2 units above the pKa of the piperazine nitrogen ensures near-quantitative conversion to the free base. A significant excess of base is used to drive the equilibrium to the product side.
Step 3: Extraction of the Free Base
3.1. Transfer the biphasic mixture (or the aqueous solution if no precipitate formed) to a separatory funnel.
3.2. Add an equal volume of dichloromethane (DCM) to the separatory funnel.
Causality: Dichloromethane is a common solvent for extracting basic organic compounds from aqueous solutions. It is immiscible with water and has a good capacity to dissolve the free base.
3.3. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
3.4. Allow the layers to separate. The lower, organic layer contains the desired free base.
3.5. Drain the lower organic layer into a clean, dry Erlenmeyer flask.
3.6. Repeat the extraction of the aqueous layer with two more portions of DCM. Combine all organic extracts.
Causality: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.
Step 4: Drying and Solvent Removal
4.1. Add anhydrous sodium sulfate (Na₂SO₄) to the combined organic extracts and swirl gently. The drying agent should be free-flowing, indicating that all water has been absorbed.
Causality: Removal of residual water from the organic extract is essential to obtain a pure product and to prevent interference in subsequent reactions.
4.2. Decant or filter the dried organic solution into a pre-weighed round-bottom flask.
4.3. Remove the dichloromethane using a rotary evaporator. The bath temperature should be kept below 40 °C.
Causality: Rotary evaporation under reduced pressure allows for the efficient removal of the volatile solvent at a low temperature, preventing thermal degradation of the product.
Step 5: Purification (Optional)
The crude free base obtained after solvent removal is often of sufficient purity for many applications. However, if higher purity is required, recrystallization can be performed.
5.1. Dissolve the crude product in a minimal amount of a hot solvent in which the free base has high solubility at elevated temperatures and low solubility at room temperature (e.g., heptane, ethyl acetate/heptane mixture).
5.2. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
5.3. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Causality: Recrystallization is a powerful purification technique that removes impurities that have different solubility profiles from the desired compound.[1]
Experimental Workflow Diagramdot
// Invisible edges for layout {rank=same; dissolve; basify; dry;} {rank=same; cool; extract1; evaporate;} {rank=same; extract2; purify;} {rank=same; extract3; characterize;} }
Sources
Application Notes & Protocols: Strategic Implementation of Buchwald-Hartwig Amination for the Synthesis of 1-(Tetrahydrofuran-3-yl)piperazine Derivatives
Abstract
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This transformation is particularly vital in pharmaceutical and materials science, where aryl amine moieties are ubiquitous.[3][4][5] This guide provides a comprehensive technical overview and detailed protocols for the successful coupling of 1-(Tetrahydrofuran-3-yl)piperazine with various aryl halides. We delve into the mechanistic underpinnings of the catalytic cycle, offer expert guidance on the rational selection of catalysts, ligands, and bases, and present a robust, field-proven experimental workflow. The content is designed for researchers, chemists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of complex molecules incorporating the medicinally relevant 1-(Tetrahydrofuran-3-yl)piperazine scaffold.
Scientific Foundation: Mechanism and Component Selection
A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[1][6]
The Catalytic Cycle
The generally accepted mechanism involves three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-determining step of the cycle.[7]
-
Amine Coordination and Deprotonation: The amine nucleophile, in this case, 1-(Tetrahydrofuran-3-yl)piperazine, coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the arylated amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Rational Selection of Reaction Components
The success of coupling a secondary cyclic amine like 1-(Tetrahydrofuran-3-yl)piperazine hinges on the judicious selection of each component of the catalytic system.
-
Palladium Source: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ are common, modern, well-defined pre-catalysts are often superior.[9] These pre-catalysts, which incorporate a ligand, provide a reliable and efficient route to the active Pd(0) species, leading to more reproducible results.
-
Ligand: This is arguably the most critical variable. For coupling secondary amines, especially cyclic ones, bulky and electron-rich dialkylbiaryl phosphine ligands are essential.[1][3] Ligands such as XPhos, RuPhos, and BrettPhos serve multiple functions: they promote the formation of the active monoligated palladium species, accelerate both the oxidative addition and the crucial reductive elimination steps, and sterically shield the metal center to prevent catalyst deactivation.[1][8] The steric bulk is key to preventing the formation of inactive catalyst dimers and inhibiting side reactions like β-hydride elimination.[1]
-
Base: A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen once it coordinates to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for this substrate class.[4] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) can also be used.[6] Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are generally less effective for secondary amines and require higher temperatures and longer reaction times.[4][6]
-
Solvent: Anhydrous, apolar aprotic solvents are standard. Toluene and 1,4-dioxane are the most frequently used and have proven effective.[9][10] It is crucial to use solvents with low water and oxygen content, as both can deactivate the palladium catalyst. Proper degassing of the solvent is a mandatory step.
Experimental Protocols and Workflow
The following protocol provides a robust starting point for the amination of a range of aryl bromides with 1-(Tetrahydrofuran-3-yl)piperazine. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.[11]
Visualized Experimental Workflow
Caption: Standard workflow for Buchwald-Hartwig amination.
Step-by-Step Protocol
This protocol describes the coupling of a generic aryl bromide (1.0 mmol scale).
Reagents & Equipment:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
1-(Tetrahydrofuran-3-yl)piperazine (1.2 mmol, 1.2 equiv)
-
Pd pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
XPhos ligand (optional, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (N₂ or Ar) manifold
Procedure:
-
Vessel Preparation: In a nitrogen-filled glovebox, add the NaOtBu (1.4 mmol), Pd pre-catalyst (0.02 mmol), and any additional ligand (0.02 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl bromide (1.0 mmol) to the flask. If the aryl bromide is a solid, it can be added with the other solids. If it is a liquid, it can be added via syringe after the flask is sealed.
-
Solvent and Amine Addition: Add the anhydrous, degassed toluene (5 mL) to the flask, followed by the 1-(Tetrahydrofuran-3-yl)piperazine (1.2 mmol) via syringe.
-
Reaction Execution: Seal the Schlenk flask and remove it from the glovebox. Place the flask in a preheated oil bath at 100 °C and stir vigorously. Vigorous stirring is essential to ensure proper mixing of the heterogeneous base.[12]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS analysis of small aliquots. The reaction is typically complete within 2-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a short plug of Celite to remove the palladium catalyst and inorganic salts.[13] Rinse the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-aryl-1-(tetrahydrofuran-3-yl)piperazine product.
Data Summary and Optimization Strategies
The conditions below are excellent starting points for optimization. The reactivity order for the aryl halide is generally I > Br > OTf > Cl.[9] For less reactive aryl chlorides, higher catalyst loadings, more advanced ligands (e.g., BrettPhos), and higher temperatures may be necessary.[14]
Table 1: Representative Reaction Conditions
| Aryl Halide (Ar-X) | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Time (h) |
| 4-Bromoanisole | Pd₂(dba)₃ (1.5) | RuPhos (3.0) | NaOtBu (1.4) | Toluene | 100 | 4-8 |
| 4-Chlorotoluene | XPhos Pd G3 (2.0) | - | NaOtBu (1.5) | Toluene | 110 | 12-24 |
| 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (2.0) | XPhos (4.0) | NaOtBu (1.4) | Dioxane | 100 | 6-12 |
| 2-Bromopyridine | BrettPhos Pd G3 (3.0) | - | LHMDS (1.5) | Toluene | 110 | 18-24 |
| 4-Bromobenzonitrile | Pd₂(dba)₃ (1.0) | Xantphos (2.5) | Cs₂CO₃ (2.0) | Dioxane | 110 | 12-18 |
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. Below is a guide to diagnosing and solving common problems.
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to air/moisture exposure.[13] 2. Poor quality reagents (base, solvent, amine). 3. Substrate is unreactive under current conditions (e.g., aryl chloride). | 1. Ensure a strictly inert atmosphere and use freshly dried, degassed solvents. Use a pre-catalyst. 2. Use freshly opened, high-purity reagents. Purify the amine if necessary.[12] 3. Switch to a more active ligand (e.g., from XPhos to BrettPhos). Increase temperature and/or catalyst loading.[14] |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst decomposition.[13] 2. Reaction temperature is too high. 3. Insufficient ligand to stabilize the Pd(0) center. | 1. Use a pre-catalyst or ensure an appropriate ligand-to-palladium ratio (typically >1:1). 2. Lower the reaction temperature and increase the reaction time.[13] 3. Add a slight excess of ligand relative to the palladium source.[12] |
| Hydrodehalogenation of Aryl Halide | 1. Presence of water or other protic impurities. 2. β-Hydride elimination side reaction is competitive.[1] | 1. Rigorously dry all reagents and solvents. 2. Use a bulkier ligand to favor reductive elimination over β-hydride elimination. |
| Reaction Stalls | 1. Catalyst poisoning by substrate functionality (e.g., unprotected thiols, some N-heterocycles).[6][13] 2. Reagent insolubility. | 1. Protect problematic functional groups. Screen different, more robust ligand systems. 2. Screen alternative solvents (e.g., dioxane, THF, t-BuOH) to improve solubility.[9][13] Ensure vigorous stirring. |
References
- Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 25, 2026.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25). WuXi AppTec.
- Gayo, L. M., & Buchwald, S. L. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. (n.d.). Benchchem.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Discovery and development of Buchwald ligands. (n.d.). Benchchem.
- van der Vlugt, J. I., & Dzik, W. I. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 11(2), 374–383.
- Help troubleshooting a Buchwald-Hartwig amin
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- Nolan, S. P., & Organ, M. G. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
- Gryko, D. T., & Szymański, M. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 87(1), 586–597.
- Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Organic Process Research & Development, 16(7), 1156–1184.
- Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange.
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). Technical University of Denmark.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Selected ligands and catalysts for Buchwald‐Hartwig amination. (n.d.).
- Buchwald–Hartwig Amination with Aqueous Ammonia. (n.d.). Organic Synthesis.
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
- Synthesis of Novel Substituted Piperazin-1- yl- 7H-Pyrrolo[2,3-d] Pyrimidines for C-N Bond Formation via Buchwald Hartwig Coupling Reaction. (2021, October).
- Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2017, December).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. rsc.org [rsc.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
Application Note: Peptide Coupling Strategies for 1-(Tetrahydrofuran-3-yl)piperazine Amines
Executive Summary
This application note details optimized protocols for the amidation of 1-(tetrahydrofuran-3-yl)piperazine , a privileged scaffold in kinase inhibitors and GPCR ligands. While piperazines are generally good nucleophiles, the steric bulk of the tetrahydrofuran (THF) ring at the 3-position, combined with the electronic drag of the ether oxygen, can render standard carbodiimide couplings (EDC/HOBt) sluggish or incomplete.
This guide presents two distinct, field-proven workflows:
-
Protocol A (HATU): A high-conversion method ideal for Discovery Chemistry (mg to gram scale).
-
Protocol B (
): A scalable, "green" method ideal for Process Development (gram to kg scale) with simplified workup.
Chemical Profile & Strategic Considerations
The Nucleophile: 1-(Tetrahydrofuran-3-yl)piperazine
-
Structure: A secondary amine incorporated into a piperazine ring, N-alkylated with a tetrahydrofuran moiety.
-
Basicity: The distal nitrogen (N4, attached to THF) is a tertiary amine with a
. The reactive nitrogen (N1) is a secondary amine. -
Chirality: The 3-position of the THF ring is a chiral center. Commercial sources often supply the racemate, but enantiopure (
or ) variants are common in drug development. Crucial: The coupling conditions must prevent racemization of the carboxylic acid partner, as the amine itself is configurationally stable under standard coupling conditions.
Reaction Challenges
-
Steric Hindrance: The THF ring folds back towards the piperazine chair, creating a "steric wall" that impedes the approach of bulky activated esters.
-
Solubility: The THF moiety increases lipophilicity compared to simple methyl-piperazines. While soluble in DCM/DMF, the resulting salts (if using HCl salts of the amine) can form gummy precipitates in non-polar solvents.
-
Workup Sensitivity: Unlike standard amides, the product retains a basic tertiary amine (the N-THF connection). Acidic washes (1M HCl) will protonate the product and drag it into the aqueous layer, leading to massive yield loss.
Mechanistic Workflow (Visualized)
The following diagram illustrates the decision matrix for selecting the appropriate coupling agent based on scale and substrate complexity.
Figure 1: Strategic decision tree for coupling 1-(Tetrahydrofuran-3-yl)piperazine.
Protocol A: High-Throughput Discovery (HATU)
Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive OAt-ester. The 7-azabenzotriazole moiety utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate the reaction, overcoming the steric hindrance of the THF ring [1].
Materials
-
Carboxylic Acid (1.0 equiv)[1]
-
1-(Tetrahydrofuran-3-yl)piperazine (1.2 equiv)
-
HATU (1.1 - 1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (preferred) or DCM.[1]
Step-by-Step Methodology
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add DIPEA (2.0 equiv) and stir for 2 minutes.
-
Coupling Agent: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes to form the activated ester.
-
Note: Do not wait longer than 20 minutes, as the active ester can degrade or racemize sensitive acids.
-
-
Amine Addition: Add 1-(Tetrahydrofuran-3-yl)piperazine (1.2 equiv) dissolved in a minimal amount of DMF.
-
If using the amine hydrochloride salt: Pre-mix the amine salt with 1.0 equiv of DIPEA in a separate vial before addition.
-
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Check via LCMS.[1] Look for the product mass [M+H]+.
-
-
Quench: Dilute with Ethyl Acetate (10x reaction volume).
-
Workup (Critical):
-
Wash organic layer with Saturated
(3x) to remove HOAt and urea byproducts. -
Wash with Brine (1x).
-
Dry over
, filter, and concentrate.[2] -
Purification: Flash chromatography (DCM:MeOH gradient).
-
Protocol B: Process Development ( )
Rationale: Propylphosphonic anhydride (
Materials
-
Carboxylic Acid (1.0 equiv)[1]
-
1-(Tetrahydrofuran-3-yl)piperazine (1.1 equiv)
- (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: EtOAc or 2-MeTHF (Green solvent compatible).[3]
Step-by-Step Methodology
-
Charge: To a reactor/flask, add Carboxylic Acid (1.0 equiv), 1-(Tetrahydrofuran-3-yl)piperazine (1.1 equiv), and the Solvent (EtOAc, 5-10 volumes).
-
Why this order? Unlike HATU,
is best added last to the mixture of acid and amine to drive the equilibrium forward and minimize background hydrolysis.
-
-
Base Addition: Add Pyridine or DIPEA (3.0 equiv). Cool the mixture to 0°C if the acid is prone to racemization; otherwise, RT is acceptable.
-
Reagent Addition: Dropwise add
solution (1.5 equiv) over 10–15 minutes.-
Exotherm Alert: The reaction is exothermic. Monitor internal temperature.[4]
-
-
Reaction: Allow to warm to RT and stir for 4–12 hours.
kinetics are generally slower than HATU. -
Workup (The "Self-Cleaning" Step):
-
Add water (5 volumes) to the reaction mixture. Stir vigorously for 15 minutes.
-
Separate layers.[2] The
byproducts (propylphosphonic acid) are water-soluble.[2] -
Wash 1: 10% Citric Acid (aq) or
. Caution: Ensure the pH does not drop below 4-5, or you risk protonating the product's tertiary amine and losing it to the water layer. -
Wash 2: 1M NaOH or Sat.
to remove unreacted carboxylic acid. -
Wash 3: Brine.[2]
-
-
Isolation: Dry organic layer (
) and concentrate. Often yields >95% purity without column chromatography.
Comparison of Methodologies
| Feature | Protocol A: HATU | Protocol B: |
| Reaction Speed | Fast (1-4 hours) | Moderate (4-12 hours) |
| Steric Tolerance | Excellent | Good |
| Epimerization Risk | Low to Moderate | Very Low |
| Atom Economy | Poor (large byproducts) | Excellent |
| Purification | Chromatography usually required | Extraction often sufficient |
| Cost | High | Low/Moderate |
| Green Chemistry | Low (DMF solvent, atom waste) | High (EtOAc solvent, water soluble waste) |
Troubleshooting & Self-Validation (The "Why it Failed" Guide)
Symptom 1: Low Yield, Product in Aqueous Layer.
-
Cause: The product contains a tertiary amine (the N-THF attachment). If you washed with 1M HCl to remove excess DIPEA, you likely protonated your product (
) and washed it away. -
Fix: Use a milder acid wash (Citric acid, pH 5) or stick to basic washes. Back-extract aqueous layers with DCM to recover lost product.
Symptom 2: Unreacted Carboxylic Acid (Stalled Reaction).
-
Cause: The steric bulk of the THF-piperazine is preventing attack.
-
Fix (HATU): Switch solvent to NMP (N-methylpyrrolidone) and heat to 50°C.
-
Fix (
): Increase loading to 2.5 equiv and reflux in EtOAc (77°C). is thermally stable.[5]
Symptom 3: Racemization of the Acid Partner.
-
Cause: Over-activation or excessive base.
-
Fix: Switch to Protocol B (
) and use Pyridine instead of DIPEA. Pyridine is a weaker base and reduces the risk of proton abstraction at the alpha-carbon [3].
References
-
Carpino, L. A. (1993).[6] 1-Hydroxy-7-azabenzotriazole.[1][6][7] An efficient peptide coupling additive.[1][5][6] Journal of the American Chemical Society, 115(10), 4397-4398.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[8][9][10] Organic Process Research & Development, 20(2), 140–177.
-
Patterson, J. et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Preparation of Amides.[5] Organic Process Research & Development, 15(6), 1313-1317.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uregina.ca [uregina.ca]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 8. chimia.ch [chimia.ch]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Moisture Removal for 1-(Tetrahydrofuran-3-yl)piperazine HCl
Executive Summary & Molecule Profile
1-(Tetrahydrofuran-3-yl)piperazine HCl is a secondary amine salt frequently used as a building block in medicinal chemistry. Like many piperazine derivatives, the hydrochloride salt is hygroscopic . It readily adsorbs atmospheric moisture, leading to:
-
Stoichiometric Errors: Inaccurate molecular weight calculations during reaction setup.
-
Physical State Changes: Transition from free-flowing powder to sticky gum or oil.
-
Hydrolysis Risks: While the THF ether linkage is relatively stable, the presence of water and acid (from the HCl salt) at high temperatures can promote degradation or ring-opening over extended periods.
This guide provides three validated protocols for moisture removal, ranging from standard vacuum drying to azeotropic distillation for stubborn cases.
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the safest and most effective drying method for your specific sample state.
Figure 1: Decision tree for selecting the appropriate drying methodology based on the physical state of the piperazine salt.
Detailed Protocols
Protocol A: Vacuum Oven Drying (Standard)
Best for: Crystalline powders with surface moisture. Mechanism: Low pressure reduces the boiling point of water; the desiccant acts as a chemical sink to prevent re-absorption.
Equipment:
-
Vacuum Oven (capable of <10 mbar).
-
Desiccant tray containing Phosphorus Pentoxide (
) or KOH pellets. -
Wide-mouth weighing dish (glass or PTFE).
Step-by-Step:
-
Preparation: Spread the 1-(Tetrahydrofuran-3-yl)piperazine HCl in a thin layer (<1 cm deep) to maximize surface area.
-
Desiccant Setup: Place a tray of fresh
in the bottom of the oven.-
Note:
is superior to silica gel for amine salts because it chemically binds water irreversibly.
-
-
Vacuum Application: Seal the oven and apply vacuum slowly to prevent "bumping" of fine powder. Target pressure: <5 mbar .
-
Heating: Set temperature to 40–50°C .
-
Caution: Do not exceed 60°C initially. Piperazine salts can discolor (oxidize) or lose HCl stoichiometry if overheated while wet.
-
-
Duration: Dry for 12–24 hours.
-
Validation: Release vacuum with dry Nitrogen or Argon (NOT ambient air). Weigh immediately. Repeat until constant weight is achieved (variance <0.5%).
Protocol B: Azeotropic Distillation (The "Heavy Lifter")
Best for: Oils, wet cakes, or samples that have turned into a "goo" due to high water content. Mechanism: Toluene forms a low-boiling azeotrope with water (bp 85°C), carrying moisture out of the solid matrix efficiently.
Reagents:
-
Anhydrous Toluene (preferred) or 2-Methyltetrahydrofuran (2-MeTHF).
Step-by-Step:
-
Dissolution/Suspension: Place the wet piperazine salt in a round-bottom flask. Add Toluene (10 mL per gram of salt).
-
Distillation: Attach a Dean-Stark trap (if available) or a simple distillation head.
-
Reflux: Heat the mixture to reflux. Water will co-distill with Toluene.
-
Observation: The solution may turn cloudy initially as water is pulled out.
-
-
Concentration: Once the distillate is clear (or after removing ~50% of the solvent volume), cool the mixture.
-
Isolation:
-
If the product precipitates: Filter under an inert atmosphere (Nitrogen blanket).
-
If product remains soluble/oily: Evaporate the remaining Toluene on a rotary evaporator at 45°C/10 mbar.
-
-
Final Polish: Place the resulting solid in a vacuum desiccator for 4 hours to remove trace Toluene.
Protocol C: Lyophilization (Freeze Drying)
Best for: Thermally sensitive batches or amorphous solids that collapse into a glass upon heating.
Step-by-Step:
-
Dissolve the salt in the minimum amount of HPLC-grade water (or water/t-butanol mix).
-
Freeze the solution in a shell-freezer or using liquid nitrogen to maximize surface area.
-
Lyophilize at <0.1 mbar for 24–48 hours.
-
Result: This usually yields a fluffy, amorphous powder with very low residual moisture.
Validation & Quality Control (QC)
Trust but verify. You cannot rely on visual appearance alone for hygroscopic salts.
Quantitative Analysis: Karl Fischer (KF) Titration
The gold standard for water determination.[1]
| Parameter | Recommendation | Reason |
| Solvent System | Methanol + Formamide (2:1) | Piperazine salts may have poor solubility in pure Methanol; Formamide aids dissolution. |
| Titrant | Composite 5 (Hydranal) | Standard one-component reagent. |
| Temperature | 50°C | Elevated temp ensures "bound" lattice water is released. |
| Endpoint | Drift stop (<20 µ g/min ) | Ensures slow-releasing water is counted. |
Quick Check: Melting Point
-
Pure/Dry: Sharp melting point (Refer to CoA, typically >150°C for HCl salts).
-
Wet: Depressed and broad melting range (e.g., melting starts 10–20°C lower).
Troubleshooting & FAQ
Q: The powder turned yellow during drying. Is it ruined? A: Slight yellowing often indicates trace oxidation of the piperazine nitrogen. This is common if dried in a vacuum oven with a leak (oxygen ingress) at high temperatures.
-
Fix: If purity (HPLC) is still >98%, it is likely usable. For strict applications, recrystallize from Ethanol/Isopropanol.
Q: I dried it, but it gained weight immediately on the balance. A: The compound is extremely hygroscopic.
-
Fix: You must weigh it inside a glovebox or use a "weighing by difference" technique using a capped weighing bottle. Do not expose the open spatula to air for more than seconds.
Q: Can I use Ethanol to azeotrope? A: Avoid Ethanol. While Ethanol/Water azeotropes exist, piperazine HCl salts are often soluble in hot ethanol. You will end up with a solution, not a dry solid, requiring further evaporation which re-exposes it to air. Toluene is preferred because the salt is generally insoluble in it, allowing the solid to crash out as it dries.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for drying organic salts and solvents).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Azeotropic drying methodologies).
-
Sigma-Aldrich. (n.d.). Karl Fischer Titration - Technical Guide. (Methodology for solubility of amine salts).
Sources
Storage conditions to prevent degradation of 1-(Tetrahydrofuran-3-yl)piperazine HCl
Technical Support Center: 1-(Tetrahydrofuran-3-yl)piperazine HCl
Subject: Storage & Handling Protocols for Product # [Generic Placeholder] Compound: 1-(Tetrahydrofuran-3-yl)piperazine Hydrochloride CAS No: 1391733-05-3 (HCl salt) / 1147422-71-6 (Free base) Chemical Class: Cyclic Ether / Piperazine Derivative
Part 1: The "Golden Rules" of Storage
Status: Critical Summary: This compound is a hygroscopic hydrochloride salt containing a secondary amine and a cyclic ether. It is chemically vulnerable to moisture absorption (deliquescence) and oxidative discoloration.
| Parameter | Recommended Condition | Technical Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Active use) | Low temperature kinetically inhibits oxidation of the piperazine ring and prevents "oiling out" due to trace moisture. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces oxygen to prevent N-oxide formation and autoxidation of the THF ether linkage. |
| Humidity | <10% RH (Desiccated) | The HCl moiety is highly hygroscopic. Moisture uptake leads to hydrolysis risks and weighing errors. |
| Container | Amber Glass / Foil Wrapped | Protects against photo-oxidation. The compound may turn yellow/brown upon light exposure. |
| Seal | Parafilm® + Desiccant Pack | Secondary barrier against atmospheric moisture ingress. |
Part 2: Storage Workflow & Decision Tree
Visualizing the Life-Cycle of Your Sample: The following diagram outlines the decision logic for handling the compound upon arrival and during daily use to maximize shelf-life.
Caption: Figure 1. Standard Operating Procedure (SOP) for the intake, aliquoting, and daily handling of hygroscopic amine salts.
Part 3: Troubleshooting & FAQs
Q1: My sample has turned from a white powder into a sticky yellow gum. Is it still usable?
-
Diagnosis: This indicates deliquescence followed by oxidation . The HCl salt attracted atmospheric moisture, dissolving the crystal lattice. Once in solution/gum phase, the piperazine nitrogen is more susceptible to oxidation by air, turning the sample yellow.
-
Solution: Do not use for sensitive biological assays (IC50/Ki determination).
-
Salvage: For qualitative chemistry (e.g., as a reactant), you may attempt to recrystallize from dry ethanol/ether, but purity must be verified by NMR.
-
Q2: Can I store this as a stock solution in DMSO or Water?
-
Water: No. While soluble, aqueous solutions of piperazine salts are prone to hydrolysis and bacterial growth over time.
-
DMSO: Yes, but with caution. Store DMSO stocks at -20°C or -80°C.
-
Warning: DMSO is hygroscopic. Repeated opening of a cold DMSO stock causes water condensation, which degrades the compound. Use single-use aliquots.
-
Q3: Why does the proton NMR show extra peaks around 2.5-3.0 ppm?
-
Analysis: This region typically contains the piperazine ring protons.
-
Root Cause: If you see broadening or splitting not accounted for by the structure, it may be carbamate formation . Piperazines react reversibly with atmospheric CO2 to form carbamates/carbonates.
-
Fix: Acidifying the NMR solvent (adding a drop of DCl/D2O) often collapses these peaks back to the parent amine signals by decarboxylating the impurity.
Part 4: Experimental Validation of Integrity
Before committing this compound to a high-value experiment, validate its quality using the following tiered approach.
Tier 1: Visual & Solubility Check (Rapid)
-
Appearance: Must be white to off-white crystalline solid.
-
Solubility: Dissolve 1 mg in 1 mL water. Solution should be clear and colorless. Turbidity implies free-base contamination or polymer degradation.
Tier 2: Chemical Verification (Definitive)
Method: 1H NMR (DMSO-d6 or D2O) Key Diagnostic Signals:
-
THF Ring: Multiplets at ~1.6–2.1 ppm (C3/C4 protons) and ~3.6–3.9 ppm (C2/C5 protons adjacent to oxygen).
-
Piperazine Ring: Broad multiplets ~3.0–3.5 ppm (adjacent to nitrogens).
-
HCl Salt: If run in DMSO-d6, look for a broad exchangeable proton peak >9.0 ppm (NH2+).
Degradation Pathway Visualization:
Caption: Figure 2. The synergistic effect of moisture and oxygen on the degradation of piperazine salts.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7168208, 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine. (Related piperazine stability data). Retrieved from .[1]
-
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Validation & Comparative
A Comparative Guide to the Infrared Spectroscopy of Tetrahydrofuran-Piperazine Salts
Introduction
Infrared (IR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical development for the structural elucidation and verification of synthesized compounds. One of its most powerful applications is the characterization of salt formation, a common strategy to improve the physicochemical properties of active pharmaceutical ingredients (APIs). The reaction between a base, such as piperazine, and a protic acid results in distinct and predictable changes in the vibrational spectra. This guide provides an in-depth comparison of the IR spectroscopic features of tetrahydrofuran (THF) and piperazine against their resulting salt, offering researchers a clear framework for identifying successful salt formation. We will explore the causal relationships behind spectral shifts and provide the experimental basis for these observations.
Reference Spectra: The Vibrational Fingerprints of Starting Materials
Understanding the IR spectra of the individual components is fundamental to identifying the changes that occur upon salt formation.
Tetrahydrofuran (THF)
Tetrahydrofuran is a cyclic ether commonly used as a solvent. Its IR spectrum is dominated by vibrations associated with its alkane-like C-H bonds and the defining C-O-C ether linkage.[1][2]
-
C-H Stretching: Strong to medium absorptions are observed in the 2850-3000 cm⁻¹ region, which are characteristic of sp³ hybridized C-H bonds.[1][3] Specifically, peaks around 2973 cm⁻¹ and 2857 cm⁻¹ are typical.[1]
-
C-O-C Asymmetric Stretching: The most diagnostic peak for THF is a very strong and prominent absorption corresponding to the asymmetric C-O-C stretching of the ether group.[4] This peak is consistently found in the range of 1050-1150 cm⁻¹, with a specific value often cited at approximately 1066 cm⁻¹.[1] Its high intensity is due to the large change in dipole moment during this vibration.
-
CH₂ Bending: Bending vibrations (scissoring) for the methylene groups typically appear around 1460 cm⁻¹.[1]
Piperazine
Piperazine is a cyclic secondary amine, and its spectrum features characteristic N-H vibrations.[5]
-
N-H Stretching: As a secondary amine, piperazine exhibits a single, medium-intensity N-H stretching band in the 3200-3600 cm⁻¹ range.[6] A peak around 3235 cm⁻¹ is characteristic of solid-state piperazine.[7] The relative sharpness of this peak compared to an O-H stretch is due to the lower electronegativity of nitrogen, which results in weaker hydrogen bonding.[8]
-
C-H Stretching: Similar to THF, piperazine shows strong C-H stretching bands from its methylene groups, typically observed between 2800 cm⁻¹ and 3000 cm⁻¹.[9]
-
N-H Bending (Scissoring): A medium to strong absorption between 1550-1650 cm⁻¹ can be attributed to N-H bending.
-
C-N Stretching: These vibrations occur in the fingerprint region, typically between 1000-1250 cm⁻¹ for aliphatic amines.[10]
The Spectroscopic Signature of Salt Formation
When piperazine acts as a base and is protonated by an acid, it forms a piperazinium cation. This conversion from a secondary amine to a secondary ammonium salt introduces profound and easily identifiable changes in the IR spectrum.
The most telling evidence of salt formation is the transformation of the N-H stretching region. The relatively sharp N-H stretching peak of the free amine disappears and is replaced by a very broad and strong series of absorptions for the N⁺-H₂ stretching vibrations of the ammonium salt.[7][11] These bands are located at significantly lower frequencies, typically spanning a wide range from 2250 cm⁻¹ to 3000 cm⁻¹.[10] This broadening and shifting are due to the increased strength of hydrogen bonding in the charged species and the complex vibrational coupling that occurs in the solid state.
Additionally, a new absorption band appears in the 1560-1620 cm⁻¹ region, which is attributed to the N⁺-H₂ deformation (bending) vibration, a hallmark of secondary amine salts.[7] The C-O-C stretch of THF, if present as a solvent or counter-ion, would likely remain largely unchanged, although minor shifts due to changes in the intermolecular environment are possible.
Comparative Analysis: Key Diagnostic Peaks
The following table summarizes the critical IR absorption bands for identifying the formation of a tetrahydrofuran-piperazine salt.
| Functional Group Vibration | Tetrahydrofuran (THF) (cm⁻¹) | Piperazine (Free Base) (cm⁻¹) | Tetrahydrofuran-Piperazine Salt (cm⁻¹) | Rationale for Change |
| N-H / N⁺-H₂ Stretch | N/A | ~3235 (Medium, Sharp)[7] | 2250-3000 (Very Broad, Strong)[10] | Formation of the N⁺-H₂ group in the piperazinium cation leads to strong hydrogen bonding, causing significant peak broadening and a shift to lower wavenumbers. |
| C-H Stretch | 2850-3000 (Strong)[1] | 2800-3000 (Strong)[9] | 2800-3000 (Strong) | These bonds are largely unaffected by the acid-base reaction. |
| N⁺-H₂ Bending | N/A | N/A | 1560-1620 (Medium-Strong)[7] | This is a new vibrational mode that appears only upon the formation of the secondary ammonium salt. |
| N-H Bending | N/A | ~1550-1650 (Medium) | Absent / Obscured | The original N-H bending mode is replaced by the N⁺-H₂ bending mode. |
| C-O-C Stretch | ~1066 (Very Strong)[1] | N/A | ~1066 (Very Strong) | The ether linkage is not directly involved in the reaction and its characteristic vibration remains a useful marker for the presence of THF. |
Experimental Protocol and Workflow
Experimental Workflow Diagram
Caption: Workflow for the preparation, analysis, and confirmation of tetrahydrofuran-piperazine salt formation using FTIR spectroscopy.
Step-by-Step Methodology
-
Salt Synthesis: Dissolve piperazine in a minimal amount of tetrahydrofuran. Stoichiometrically add a suitable protic acid (e.g., HCl dissolved in THF) dropwise while stirring. The formation of a precipitate may indicate salt formation.
-
Isolation: Isolate the solid product by vacuum filtration and wash with cold, dry THF to remove any unreacted starting materials. Dry the product thoroughly under a vacuum.
-
Sample Preparation (KBr Pellet): Take approximately 1-2 mg of the dried salt and mix it with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent or translucent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹, co-adding at least 16 scans to ensure a good signal-to-noise ratio.
-
Data Analysis: Perform a baseline correction on the acquired spectrum. Identify and label the key peaks, paying close attention to the 4000-2000 cm⁻¹ and 1700-1500 cm⁻¹ regions.
-
Interpretation: Compare the product spectrum to the reference spectra of piperazine and THF. The absence of the sharp N-H stretch around 3235 cm⁻¹ and the appearance of a broad N⁺-H₂ absorption band (2250-3000 cm⁻¹) and an N⁺-H₂ bending band (1560-1620 cm⁻¹) confirm the successful formation of the piperazine salt.
Conclusion
The transformation from a piperazine free base to its salt form induces a dramatic and unambiguous change in the infrared spectrum. By focusing on the disappearance of the secondary amine N-H stretch and the concurrent appearance of the broad, low-frequency N⁺-H₂ stretching and bending vibrations, researchers can confidently confirm the outcome of the reaction. This guide provides the foundational spectroscopic knowledge and a practical workflow for utilizing IR spectroscopy as a primary characterization tool in the synthesis and development of amine salts.
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A Researcher's Guide to the Solid-State Characterization of 1-(Tetrahydrofuran-3-yl)piperazine Hydrochloride
A Comparative Analysis of Crystallographic and Spectroscopic Techniques
In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. These properties, including crystallinity, polymorphism, and stability, directly influence the drug's bioavailability, manufacturability, and shelf-life.[1] For hydrochloride salts, a common strategy to improve the solubility and stability of parent compounds, a thorough understanding of the crystal structure is a regulatory and scientific necessity.[2][3]
This guide provides a comprehensive framework for the solid-state characterization of 1-(Tetrahydrofuran-3-yl)piperazine hydrochloride. As public crystallographic data for this specific salt is not available, this document serves as a practical, in-depth guide for researchers tasked with this analysis. It compares the "gold standard" of single-crystal X-ray diffraction with essential, complementary techniques, explaining the causal logic behind the integrated use of these methods in a drug development setting.
Part 1: The "Gold Standard" – Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4] It provides an unambiguous determination of the molecular structure, conformation, and the packing of molecules in the crystal lattice. This level of detail is crucial for identifying the absolute structure, understanding intermolecular interactions like hydrogen bonding, and providing a foundational reference for a specific polymorphic form.[5][6]
Objective: To grow high-quality single crystals of this compound and determine its atomic structure.
Step 1: Crystal Growth – The Art of Supersaturation
The primary challenge in SC-XRD is often the growth of a suitable crystal (ideally >0.1 mm in all dimensions) that is free of significant defects.[4] This requires slowly achieving a state of supersaturation. Common methods include:
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) to near saturation in a small vial.
-
Loosely cap the vial to allow the solvent to evaporate slowly over several days. The gradual increase in concentration will induce crystallization.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., THF, chloroform) in an inner vial.[7]
-
Place this inner vial inside a larger, sealed vial containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, diethyl ether).[7][8]
-
Over time, the anti-solvent vapor will diffuse into the solvent, reducing the compound's solubility and promoting crystal growth.[8]
-
-
Cooling:
Causality Behind Experimental Choices: The choice of solvent is critical.[7] It must be inert with respect to the compound and have appropriate solubility characteristics. For hydrochloride salts, polar solvents are often a good starting point. The rate of crystallization is inversely proportional to the quality of the crystals; slower growth allows molecules more time to arrange themselves into a well-ordered lattice.
Step 2: Data Collection and Structure Solution
Once a suitable crystal is obtained, it is mounted on a goniometer and placed within an X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is collected on a detector. The resulting data is then processed computationally to solve the crystal structure and refine the atomic positions.
Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD).
Part 2: The Practical Alternative – X-Ray Powder Diffraction (XRPD)
While SC-XRD provides the absolute structure, it requires a single, high-quality crystal, which can be difficult or time-consuming to obtain.[4] X-ray Powder Diffraction (XRPD) is a powerful alternative and complementary technique that analyzes a polycrystalline (powder) sample.[9] It serves as a "fingerprint" for a specific crystalline form and is invaluable for routine identification, polymorph screening, and quality control.[4][9]
| Feature | Single-Crystal XRD (SC-XRD) | X-Ray Powder Diffraction (XRPD) |
| Sample Type | Single, high-quality crystal | Polycrystalline powder (mg scale) |
| Primary Output | Precise 3D atomic coordinates, bond lengths, angles, unit cell | Diffraction pattern (2θ vs. intensity), "fingerprint" of the crystal form |
| Key Application | Absolute structure determination | Polymorph identification, phase purity, stability testing, quality control |
| Throughput | Low | High |
| Limitation | Crystal growth can be a bottleneck[6] | Does not provide atomic coordinates directly |
Objective: To obtain a characteristic XRPD pattern for a powder sample of this compound to be used for identification and polymorph screening.
-
Sample Preparation: A small amount of the crystalline powder (typically 5-50 mg) is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is the material's characteristic fingerprint. The positions and relative intensities of the peaks are unique to a specific crystal structure.[9]
Caption: Comparison of information derived from SC-XRD and XRPD.
Part 3: Orthogonal Verification – Thermal and Spectroscopic Analyses
To build a complete and trustworthy picture of the solid state, data from diffraction techniques should be supported by orthogonal methods. Thermal and spectroscopic analyses provide complementary information about the physical and chemical properties of the salt.
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is used to determine melting points, glass transitions, and solid-solid phase transitions, providing key information on the thermal stability and polymorphism of the material.[11][12]
-
TGA measures the change in mass of a sample as a function of temperature.[10] It is particularly useful for identifying the presence of solvates or hydrates and determining the decomposition temperature of the compound.[11] For a hydrochloride salt, TGA can detect the loss of HCl at elevated temperatures.[2]
-
A small, accurately weighed sample (2-10 mg) is placed in an aluminum pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge in a DSC or TGA instrument.[10][11]
-
The resulting thermogram plots heat flow (DSC) or mass (TGA) against temperature. The endothermic peak in a DSC scan typically corresponds to the melting of the crystalline solid.[10] A mass loss step in a TGA scan indicates decomposition or desolvation.[11]
Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. Since these vibrations are sensitive to the local molecular environment, different polymorphic forms of the same compound will often exhibit distinct spectra.[13] These techniques are powerful for polymorph screening and can differentiate between forms that may be difficult to distinguish by XRPD alone.[5][14]
-
FTIR Spectroscopy: Measures the absorption of infrared radiation by the sample. It is particularly sensitive to polar functional groups.
-
Raman Spectroscopy: Measures the inelastic scattering of laser light. It is highly sensitive to non-polar bonds and crystal lattice vibrations, making it excellent for studying polymorphism.[14][15]
A robust characterization strategy relies on the integration of these techniques. Each method provides a piece of the puzzle, and together they create a self-validating system.
Caption: Integrated workflow for solid-state characterization.
Conclusion
The solid-state characterization of this compound, or any new pharmaceutical salt, is a multi-faceted process that requires a logical, evidence-based approach. While single-crystal X-ray diffraction offers the ultimate structural elucidation, its integration with high-throughput techniques like XRPD and confirmatory methods such as DSC, TGA, and vibrational spectroscopy provides the comprehensive and trustworthy data package required for modern drug development. This integrated workflow not only ensures regulatory compliance but also deepens the fundamental understanding of the material, enabling the rational design of stable and effective pharmaceutical products.
References
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Pharmaceutical Technology. (2013, January 1). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. [Link]
-
ResearchGate. (n.d.). Polymorphism by FT-IR and Raman Spectroscopies. Retrieved from [Link]
-
Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). [Link]
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Spectroscopy Online. (2021, January 13). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. [Link]
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SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
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vscht.cz. (n.d.). X-Ray Powder Diffraction — A powerful tool in pharmaceutical analysis. Retrieved from [Link]
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ePrints Soton. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Retrieved from [Link]
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AZoM.com. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]
-
Mettler Toledo. (n.d.). IR vs Raman Spectroscopy | Advantages & Limitations. Retrieved from [Link]
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Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. [Link]
-
American Pharmaceutical Review. (2011, March 1). Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. [Link]
-
PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]
-
Spectroscopy Online. (2020, December 20). Raman Spectroscopy and Polymorphism. [Link]
-
cdifx. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. Retrieved from [Link]
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PMC - NIH. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Retrieved from [Link]
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University of Florida - Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. [Link]
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FDA. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. Retrieved from [Link]
-
ugr.es. (n.d.). crystallization of small molecules. Retrieved from [Link]
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Technobis Crystallization Systems. (2022, February 23). Remove the randomness from single crystal growing. [Link]
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USPTO. (n.d.). Polymorphs in Pharmaceutical Products Janet Andres TC1600. Retrieved from [Link]
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PMC. (2023, February 8). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. [Link]
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Safety Operating Guide
Personal protective equipment for handling 1-(Tetrahydrofuran-3-yl)piperazine hydrochloride
Executive Summary & Hazard Profile
Chemical Context: 1-(Tetrahydrofuran-3-yl)piperazine hydrochloride is a secondary amine salt incorporating a tetrahydrofuran (THF) ring. It is a critical pharmacophore in medicinal chemistry, often used as a building block for kinase inhibitors and GPCR ligands.
The Safety Paradox: While the hydrochloride salt form significantly reduces the volatility compared to its free base or the THF solvent, it introduces a specific, often underestimated hazard: respiratory and dermal sensitization.
Core Hazard Analysis (GHS Classification Proxy)
As a specialized intermediate, specific GHS data may be sparse. We apply Read-Across Toxicology based on structural moieties (Piperazine + Cyclic Ether + HCl):
| Hazard Class | Signal | Mechanism of Action |
| Respiratory Sensitization | DANGER | Piperazine Moiety: Known to cause occupational asthma and hypersensitivity pneumonitis upon inhalation of dust. |
| Skin Sensitization | WARNING | Amine Functionality: Potential for allergic contact dermatitis (Type IV hypersensitivity). |
| Serious Eye Damage | DANGER | HCl Salt: Acidic nature combined with amine basicity can cause severe irritation or corneal opacity upon contact. |
| Carcinogenicity (Suspected) | WARNING | THF Moiety: Tetrahydrofuran structural analogs carry a suspected carcinogenicity warning (Category 2).[1][2] |
Engineering Controls: The Primary Defense
Rule: PPE is the last line of defense. Engineering controls are primary.
-
Handling State: Solid (Powder/Crystal).
-
Requirement: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or a Powder Containment Enclosure .
-
Velocity: Face velocity must be maintained between 0.3 – 0.5 m/s (60–100 fpm) .
-
Static Control: Use an ionizing bar or anti-static gun inside the hood. Piperazine salts are often hygroscopic and prone to static charge, leading to "flying powder" events that bypass respiratory protection.
Personal Protective Equipment (PPE) Matrix
This matrix is designed for the specific handling of the hydrochloride salt .
A. Hand Protection (Glove Selection)
Rationale: Piperazines are rapid permeators in solution, but the solid salt risk is primarily incidental contact and dissolution in sweat.
| Task Scenario | Glove Material | Thickness | Breakthrough Time | Protocol |
| Dry Solid Handling (Weighing/Transfer) | Nitrile (Industrial Grade) | ≥ 5 mil (0.12 mm) | > 480 min (Solid) | Double Glove. Inspect outer glove for white residue immediately after handling. |
| Solution Handling (Dissolved in Water/MeOH) | Nitrile | ≥ 5 mil | > 240 min | Change gloves every 2 hours or immediately upon splash. |
| Solution Handling (Dissolved in DCM/Chloroform) | Laminate (Silver Shield) or PVA | Multi-layer | > 480 min | Critical: Standard nitrile degrades in <2 mins with chlorinated solvents, carrying the amine through the skin. |
B. Respiratory & Body Protection[3][4][5][6][7][8]
| Component | Specification | Scientific Rationale |
| Respiratory | N95 (Minimum) or P100 (Preferred) | Only required if outside fume hood. The primary risk is inhalation sensitization. If the hood fails, you need particulate filtration, not just organic vapor protection. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for fine powders. Air currents can carry amine salts around glasses into the tear duct, creating an acidic solution on the eye surface. |
| Body | Tyvek® Lab Coat (Closed Front) | Cotton coats trap dust in the weave, becoming a secondary source of exposure in the office/cafeteria. Use non-woven, disposable sleeves for high-volume weighing. |
Operational Workflow: Safe Handling Protocol
Visualization: Decision Logic & Workflow
The following diagram outlines the decision process for safe handling based on the physical state of the reagent.
Figure 1: Decision matrix for PPE selection and handling environment based on physical state and solvent system.
Step-by-Step Weighing Protocol (The "Zero-Dust" Method)
-
Preparation: Place a disposable balance draft shield or a simple secondary container (wide-mouth jar) inside the fume hood.
-
Donning: Put on inner nitrile gloves (tucked under lab coat cuffs) and outer nitrile gloves (over cuffs).
-
Static Discharge: Touch the metal sash of the hood or use an anti-static gun on the reagent bottle before opening. Why? Piperazine salts are static-prone; opening a charged bottle can cause the powder to "jump" onto your gloves.
-
Transfer: Use a disposable anti-static spatula. Do not pour. Transfer directly into a tared vial.
-
Decontamination: Wipe the threads of the reagent bottle with a Kimwipe dampened with methanol before recapping. This prevents salt buildup in the cap, which grinds and creates fine dust upon next opening.
-
Doffing: Remove outer gloves inside the hood and dispose of them as solid chemical waste.
Emergency Response & Disposal
Spill Management
-
Solid Spill: Do NOT sweep. Sweeping generates dust.
-
Cover spill with wet paper towels (water-dampened) to solubilize and suppress dust.
-
Wipe up the slurry.
-
Clean surface with 10% acetic acid (to protonate any free amine) followed by water.
-
-
Exposure:
Disposal Strategy
-
Classification: Non-halogenated organic solid (unless mixed with halogenated solvents).
-
Segregation: Keep away from oxidizing agents (peroxides, nitrates).[8] Piperazines can form radical cations or nitrosamines (if nitrites are present), which are potent carcinogens.
-
Labeling: Must explicitly state "Piperazine Derivative – Sensitizer."
References
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National Institute for Occupational Safety and Health (NIOSH). Piperazine dihydrochloride: Systemic Agent. CDC NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[9] United States Department of Labor. Retrieved from [Link][9][10]
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PubChem. Compound Summary: 1-(Tetrahydrofuran-3-yl)piperazine. National Library of Medicine. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
